MB 543 DBCO
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C54H55N5O13S3 |
|---|---|
分子量 |
1078.2 g/mol |
IUPAC名 |
13-[4-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaene-4,22-disulfonic acid |
InChI |
InChI=1S/C54H55N5O13S3/c1-30-27-53(3,4)56-45-37(30)25-40-44(41-26-38-31(2)28-54(5,6)57-46(38)50(75(69,70)71)48(41)72-47(40)49(45)74(66,67)68)36-19-18-34(24-39(36)52(62)58(7)22-23-73(63,64)65)51(61)55-21-20-43(60)59-29-35-14-9-8-12-32(35)16-17-33-13-10-11-15-42(33)59/h8-15,18-19,24-26,30-31,56H,20-23,27-29H2,1-7H3,(H,55,61)(H,63,64,65)(H,66,67,68)(H,69,70,71) |
InChIキー |
WJQCACSAJZFNIG-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Properties and Applications of MB 543 DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent probe MB 543 DBCO, a member of the rhodamine dye family. It is designed to furnish researchers and drug development professionals with the essential technical details for its effective application. This document outlines its spectroscopic characteristics, provides a methodology for determining its quantum yield, and details a common experimental workflow for its use in bioconjugation.
This compound is an orange fluorescent dye characterized by its high water solubility, photostability, and pH insensitivity, making it a robust tool for various labeling applications.[1][2][3] The dibenzocyclooctyne (DBCO) group enables its participation in copper-free click chemistry, a bioorthogonal reaction that allows for the specific labeling of azide-modified biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[4][5][6]
Spectroscopic and Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₅₄H₅₅N₅O₁₃S₃ | [2] |
| Molecular Weight | 1078.3 g/mol | [2] |
| Appearance | Red solid | [1] |
| Solubility | Water, DMSO, DMF, MeOH | [1] |
| Excitation Maximum (λex) | 543-544 nm | [1][2][3] |
| Emission Maximum (λem) | 560-566 nm | [1][2][3][7] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [1][2] |
| Recommended Laser Line | 532 nm | [1] |
| pH Sensitivity | Insensitive in the range of pH 3-10 | [2][7] |
Experimental Protocols
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is a commonly used technique.[8][9]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
Solvent (e.g., ethanol or water, ensuring the same solvent is used for the sample and standard)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
If the same solvent is used for both the sample and the standard, the refractive index term (ηsample² / ηstandard²) cancels out.
-
Protocol for Antibody Labeling with this compound
This protocol describes a general procedure for labeling an antibody with this compound-NHS ester for subsequent conjugation to an azide-containing molecule via copper-free click chemistry.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Desalting column or spin filter for purification
-
Azide-modified molecule for conjugation
Procedure:
-
Prepare the antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare the this compound-NHS ester solution: Dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Labeling reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Quench the reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the labeled antibody: Remove excess, unreacted dye and quenching reagent using a desalting column or spin filtration equilibrated with the desired storage buffer.
-
Copper-free click chemistry conjugation: Mix the purified DBCO-labeled antibody with the azide-modified molecule. The reaction typically proceeds to completion within 1-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by techniques such as SDS-PAGE or HPLC.[4]
Visualizations
The following diagrams illustrate the experimental workflow for determining the relative quantum yield and the process of antibody labeling followed by copper-free click chemistry.
Caption: Workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for antibody labeling and copper-free click chemistry.
References
- 1. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. jascoinc.com [jascoinc.com]
- 9. static.horiba.com [static.horiba.com]
MB 543 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core spectral and physicochemical properties of MB 543 DBCO, a fluorescent probe increasingly utilized in bioorthogonal chemistry. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies to effectively incorporate this fluorophore into their experimental designs.
Core Properties and Characteristics
This compound is an orange-emitting fluorescent dye belonging to a novel class of rhodamine derivatives. A key feature of this probe is the dibenzocyclooctyne (DBCO) group, which enables its participation in copper-free click chemistry reactions, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for the covalent labeling of azide-modified biomolecules in aqueous environments and, significantly, in living cells without the need for a cytotoxic copper catalyst.[1][2][3]
The fluorophore itself is characterized by its high brightness, photostability, and excellent water solubility.[1][4] Furthermore, its fluorescence is largely insensitive to pH variations in the range of 3 to 10, a crucial characteristic for experiments conducted under physiological conditions.[1][3] MB 543 is spectrally similar to other popular dyes such as TAMRA, Alexa Fluor® 546, and CF™543, making it a suitable alternative in various fluorescence-based applications.[4]
Quantitative Data Summary
The following tables summarize the key quantitative spectral and physicochemical properties of this compound.
Table 1: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λabs) | 543 - 544 nm | [4][5] |
| Emission Maximum (λem) | 560 - 566 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 105,000 cm-1M-1 | [5] |
| Recommended Laser Line | 532 nm | [5] |
| Fluorescence Quantum Yield (Φ) | High (Specific value not publicly available) | [1] |
| Fluorescence Lifetime (τ) | Not publicly available |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 1074.34 g/mol | [5] |
| Appearance | Red solid | [5] |
| Solubility | Water, DMSO, DMF, MeOH | [5] |
| Purity | >95% (HPLC) | [5] |
| Storage Conditions | -20°C, Desiccated | [5] |
Signaling and Reaction Pathways
The primary utility of this compound in biological research lies in its ability to specifically and efficiently react with azide-containing molecules via copper-free click chemistry.
Caption: Copper-Free Click Chemistry Reaction Pathway of this compound.
Experimental Protocols
This section details the methodologies for the characterization of this compound's spectral properties and its application in biomolecule labeling.
Determination of Spectral Properties
The following diagram outlines the general workflow for characterizing the absorption and emission spectra of this compound.
Caption: Workflow for Spectral Characterization of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution in the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution across a relevant wavelength range (e.g., 300-700 nm) to determine the absorption maximum (λabs).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the working solution at or near its determined λabs. Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the emission maximum (λem).
Copper-Free Click Chemistry Labeling Protocol
The following diagram illustrates a typical workflow for labeling an azide-modified biomolecule with this compound.
Caption: Workflow for Biomolecule Labeling using this compound.
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
-
Reaction Setup:
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the dye (e.g., 3 to 10-fold) is typically used to ensure efficient labeling. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain biomolecule integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
-
Remove the unreacted this compound from the labeled biomolecule using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is commonly employed for proteins, while other methods like dialysis or precipitation may be used depending on the nature of the biomolecule.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified product at both 280 nm (for protein concentration) and the λabs of MB 543 (to determine the degree of labeling). Further characterization can be performed using techniques like SDS-PAGE with fluorescence imaging.
-
Conclusion
This compound is a robust and versatile fluorescent probe for the specific labeling of biomolecules through copper-free click chemistry. Its favorable spectral properties, including high brightness and photostability, combined with its excellent water solubility and pH insensitivity, make it a valuable tool for a wide range of applications in cell biology, drug development, and diagnostics. The provided data and protocols serve as a foundational guide for researchers to effectively utilize this compound in their studies.
References
An In-depth Technical Guide to MB 543 DBCO and its Mechanism of Action in Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe MB 543 DBCO, its mechanism of action in strain-promoted alkyne-azide cycloaddition (SPAAC), and detailed protocols for its application in bioconjugation.
Introduction to this compound
This compound is a bright, water-soluble fluorescent probe designed for the specific labeling of biomolecules in complex biological environments.[1][2][3][4] It consists of two key components:
-
MB 543 Dye: A novel rhodamine-based dye that emits an orange fluorescence. It is characterized by its high photostability, water solubility, and pH insensitivity, making it a robust reporter molecule.[1][2][3][4]
-
DBCO (Dibenzocyclooctyne) Group: A strained cyclic alkyne that serves as the reactive handle for "click chemistry".[2][5][6][7] This group allows for highly efficient and specific covalent bond formation with azide-containing molecules without the need for a copper catalyst.[][9]
The combination of these two moieties makes this compound an invaluable tool for fluorescently labeling proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells and other biological systems.[6][]
Core Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The fundamental mechanism through which this compound conjugates to target molecules is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][11] This reaction is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[12][13]
Key Principles of SPAAC:
-
High Ring Strain: The DBCO group contains an eight-membered ring with an alkyne, which is highly strained. This inherent strain significantly lowers the activation energy for the reaction.[][11]
-
1,3-Dipolar Cycloaddition: The reaction is a type of Huisgen 1,3-dipolar cycloaddition where the azide (B81097) acts as a 1,3-dipole and the strained alkyne (DBCO) acts as the dipolarophile.[11][14]
-
Bioorthogonality: Both the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring minimal off-target labeling.[11][12]
-
Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[][][11]
-
Stable Triazole Linkage: The reaction results in the formation of a highly stable triazole ring, covalently linking the MB 543 dye to the target molecule.[][12][13]
The reaction is highly efficient and can proceed rapidly under mild, physiological conditions (e.g., neutral pH and room or physiological temperature).[11][15]
Quantitative Data
The optical and physical properties of this compound are summarized below. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and quantifying labeling efficiency.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 543 - 544 nm | [1][16] |
| Emission Maximum (λem) | 560 - 566 nm | [1][2][4][16] |
| Molar Extinction Coefficient (ε) | 105,000 cm-1M-1 at 543 nm | [1][16] |
| Molecular Weight | ~1074 - 1078 g/mol | [1][4][16] |
| Recommended Laser Line | 532 nm | [1] |
| Solubility | Water, DMSO, DMF, MeOH | [1] |
| pH Sensitivity | Insensitive from pH 3 to 10 | [2][4][16] |
Reaction Kinetics: The kinetics of SPAAC reactions are typically second-order. The rate is influenced by buffer composition, pH, and temperature. For example, rates can be higher in HEPES buffer compared to PBS, and generally increase with higher pH.[17] Second-order rate constants for DBCO reacting with azides are typically in the range of 0.3 to 1.0 M-1s-1.[17][18]
Experimental Protocols
A common application of this compound is the labeling of proteins that have been metabolically or enzymatically tagged with an azide group. The following is a general protocol for labeling an azide-modified protein.
Protocol: Fluorescent Labeling of an Azide-Modified Protein
This protocol outlines the steps to conjugate this compound to a protein containing one or more azide groups.
A. Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns or other protein purification systems (e.g., dialysis) for removal of excess dye.[12]
B. Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a fresh stock solution of this compound at 1-10 mM in anhydrous DMSO or DMF.[12] Vortex briefly to ensure it is fully dissolved.
C. Labeling Reaction:
-
To your azide-containing protein solution (typically 0.5–5 mg/mL), add a 1.5 to 3-fold molar excess of the this compound stock solution.[19]
-
Note: The optimal molar ratio may need to be determined empirically. For sensitive or scarce proteins, the ratio can be inverted if the DBCO reagent is in excess.[19]
-
-
Ensure the final concentration of DMSO or DMF in the reaction mixture is below 20% to avoid protein denaturation.[12][15]
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[15][19] Reactions are often more efficient at higher concentrations and temperatures (4-37°C).[19]
D. Purification:
-
After the incubation is complete, remove the unreacted this compound from the labeled protein.
-
Use a spin desalting column equilibrated with your desired storage buffer (e.g., PBS) for rapid purification.[12] Follow the manufacturer's instructions for centrifugation speed and time.
-
Alternatively, dialysis or size-exclusion chromatography can be used for purification.
-
The purified, labeled protein is now ready for downstream applications. Store at 4°C for short-term use or at -20°C for long-term storage.
Conclusion
This compound is a powerful and versatile fluorescent probe for bioorthogonal labeling. Its mechanism of action, centered on the robust and catalyst-free strain-promoted alkyne-azide cycloaddition, allows for the specific and efficient attachment of a bright, photostable fluorophore to a wide range of biomolecules. The straightforward experimental protocols and favorable chemical properties make it an essential tool for researchers in chemical biology, drug development, and molecular imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Taskcm [taskcm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 9. licorbio.com [licorbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medium.com [medium.com]
- 14. researchgate.net [researchgate.net]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 17. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to MB 543 DBCO for Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MB 543 DBCO, a fluorescent probe designed for the specific and efficient labeling of biomolecules. We will delve into its core properties, the underlying reaction mechanism, and detailed experimental protocols for its application in various research contexts.
This compound is an orange fluorescent dye that is both bright and photostable.[1][2] It is based on a novel class of rhodamine dyes and is characterized by its high water-solubility and pH-insensitivity (from pH 3 to 10).[1][3][4][5][6] These properties make it a highly suitable dye for a range of applications, including single-molecule detection and high-resolution microscopy techniques such as PALM, dSTORM, and STED.[4]
The key feature of this compound is the dibenzocyclooctyne (DBCO) group, which enables its use in copper-free click chemistry.[3][5][6][7] Specifically, it reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[4][8] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and its efficiency obviates the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[9][10][11]
Core Properties and Technical Data
A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective use. The following tables summarize the key quantitative data for this fluorescent probe.
Spectral and Physicochemical Properties
| Property | Value | Source |
| Excitation Maximum (λex) | 543 nm / 544 nm | [1][2][3][5][6] |
| Emission Maximum (λem) | 560 nm / 563 nm / 566 nm | [1][2][3][5][6] |
| Extinction Coefficient | 105,000 cm⁻¹M⁻¹ | [2][3] |
| Recommended Laser Line | 532 nm | [2] |
| Molecular Weight | 1074.34 g/mol / 1076.22 g/mol / 1078.3 g/mol | [2][3][6] |
| Formula | C₅₄H₅₅N₅O₁₃S₃ | [3][6] |
| Purity | >95% (HPLC) | [2] |
Solubility and Storage
| Property | Details | Source |
| Appearance | Red solid | [2] |
| Solubility | Water, DMSO, DMF, MeOH | [2] |
| Storage Conditions | -20°C, Desiccate | [2][3] |
| Shipping Conditions | Ambient temperature | [2][3] |
Reaction Mechanism and Experimental Workflow
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly efficient and specific.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
A typical experimental workflow for utilizing this compound for fluorescent labeling involves a few key steps, from preparation of the reagents to the final analysis.
Caption: General Experimental Workflow for Fluorescent Labeling with this compound.
Experimental Protocols
While specific protocols will vary depending on the application and the biomolecule of interest, the following provides a detailed methodology for a common application: labeling of azide-modified bacteria.
Protocol: Fluorescent Labeling of Azide-Modified Bacteria
This protocol is adapted from a study on the bioorthogonal radiolabeling of bacteria.[12]
Materials:
-
Azide-labeled bacteria (e.g., cultured in the presence of an azide-modified sugar)
-
This compound
-
Phosphate-buffered saline (PBS)
-
DMSO (or another suitable organic solvent)
-
Microcentrifuge tubes
-
Incubator with agitation
-
Microcentrifuge
-
Fluorescent plate reader or fluorescence microscope
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Labeling Reaction:
-
Pellet the azide-labeled bacteria by centrifugation (e.g., 8000 x g for 5 minutes).
-
Resuspend the bacterial pellet in 500 µL of PBS.
-
Add the this compound stock solution to the bacterial suspension to a final concentration of 25-100 µM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture for 1 hour at 37°C with rapid agitation (e.g., 180 rpm).
-
-
Washing:
-
After incubation, pellet the bacteria by centrifugation (8000 x g for 5 minutes).
-
Remove the supernatant containing unreacted dye.
-
Resuspend the bacterial pellet in fresh PBS.
-
Repeat the washing step two more times to ensure complete removal of background fluorescence.
-
-
Analysis:
-
After the final wash, resuspend the labeled bacteria in PBS.
-
The fluorescently labeled bacteria can then be analyzed using a fluorescent plate reader to quantify the signal or visualized using fluorescence microscopy.
-
Controls:
-
Negative Control 1: Use bacteria that have not been metabolically labeled with an azide. These should show minimal fluorescence.
-
Negative Control 2: Perform the labeling reaction on azide-labeled bacteria without adding this compound.
-
Positive Control (Optional): Use a known azide-modified surface or bead to confirm the reactivity of the this compound.
This in-depth guide provides the foundational knowledge and practical steps for researchers to effectively utilize this compound in their fluorescent labeling experiments. By understanding its properties and following detailed protocols, scientists can achieve specific and robust labeling for a wide range of applications in biological research and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 4. This compound - Ruixibiotech [ruixibiotech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Taskcm [taskcm.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. interchim.fr [interchim.fr]
- 12. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MB 543 DBCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MB 543 DBCO, a fluorescent probe increasingly utilized in bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and practical applications of this versatile molecule.
Introduction to this compound
This compound is a bright, water-soluble fluorescent dye belonging to a novel class of rhodamine dyes.[1][2] It is functionalized with a dibenzocyclooctyne (DBCO) group, a key component for copper-free click chemistry.[2] This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the covalent labeling of azide-modified biomolecules with high specificity and efficiency under physiological conditions.[3]
The MB 543 fluorophore exhibits strong absorption and a high fluorescence quantum yield, making it an excellent choice for a variety of fluorescence-based detection methods.[3] Its spectral properties are similar to other popular dyes like Alexa Fluor® 546 and TAMRA.[1] A key advantage of MB 543 is its high photostability and pH insensitivity over a wide range (pH 3-10), ensuring reliable performance in diverse experimental settings.[2][3]
Core Properties and Specifications
A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective implementation in experimental design. The following tables summarize its key characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₄H₅₅N₅O₁₃S₃ | [2] |
| Molecular Weight | ~1078.3 g/mol | [2] |
| Appearance | Red solid | [1] |
| Solubility | Water, DMSO, DMF, MeOH | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3] |
Table 2: Spectral and Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λabs) | 543 - 544 nm | [1][2] |
| Emission Maximum (λem) | 560 - 566 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [2] |
| Recommended Laser Line | 532 nm | [1] |
| Fluorescence Quantum Yield (ΦF) | High | [3] |
| Spectrally Similar Dyes | Alexa Fluor® 546, Atto™ 543, CF™543, TAMRA | [1] |
The Chemistry of Bioconjugation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The primary application of this compound in bioconjugation lies in its ability to participate in SPAAC reactions. This copper-free click chemistry variant is bioorthogonal, meaning the reactive partners (DBCO and azide) are mutually specific and do not interfere with native biological functional groups.
The reaction proceeds via a [3+2] cycloaddition between the strained alkyne of the DBCO group and an azide-functionalized molecule, forming a stable triazole linkage. The inherent ring strain of the DBCO moiety significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper catalyst. This makes SPAAC an ideal choice for labeling biomolecules in living cells and whole organisms.
Figure 1: General scheme of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Experimental Protocols
This section provides detailed methodologies for the labeling of proteins with this compound. The protocols are designed for clarity and reproducibility, particularly for researchers new to bioconjugation.
Preparation of Reagents
-
This compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the desired amount of this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM. For example, dissolve 1 mg of this compound (MW ~1078.3) in 92.7 µL of DMSO to obtain a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution. The stock solution can be stored at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Azide-Modified Biomolecule:
-
The biomolecule to be labeled (e.g., protein, antibody, or nucleic acid) must be functionalized with an azide (B81097) group. This can be achieved through various chemical or metabolic labeling strategies.
-
Ensure the azide-modified biomolecule is in an amine-free and azide-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-7.4.
-
The concentration of the biomolecule should be determined accurately, typically in the range of 1-10 mg/mL.
-
Labeling of a Protein with this compound
This protocol provides a general guideline for labeling an azide-modified protein. The optimal molar ratio of dye to protein may need to be determined empirically.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution.
-
A molar excess of 2-10 fold of this compound over the protein is a good starting point. For example, for a 1 mg/mL solution of a 150 kDa antibody (~6.67 µM), a 5-fold molar excess would require adding this compound to a final concentration of 33.35 µM.
-
If using a DMSO stock of this compound, ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound using a desalting column (e.g., spin column) or through dialysis against an appropriate buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization of the Conjugate:
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the excitation maximum of MB 543 (~544 nm, A₅₄₄).
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₄₄ × CF)] / ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
The concentration of the dye is calculated using the Beer-Lambert law: Dye Concentration (M) = A₅₄₄ / ε_dye (where ε_dye is the molar extinction coefficient of this compound, 105,000 M⁻¹cm⁻¹).
-
The DOL is the ratio of the dye concentration to the protein concentration.
-
-
Purity and Integrity: The purity and integrity of the conjugate can be assessed by SDS-PAGE. The labeled protein should show a fluorescent band at the expected molecular weight.
-
Visualizing Biological Processes: A Workflow for Tracking GPCR Internalization
This compound is a powerful tool for visualizing dynamic cellular processes. The following section outlines a hypothetical experimental workflow for tracking the internalization of a G-protein coupled receptor (GPCR) upon ligand binding.
Figure 2: Experimental workflow for tracking GPCR internalization using this compound.
This workflow enables the real-time visualization and quantification of receptor trafficking, providing valuable insights into GPCR signaling and regulation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and development areas:
-
Cellular Imaging: Its brightness and photostability are ideal for high-resolution microscopy techniques, including confocal microscopy and super-resolution imaging.
-
Drug Delivery: this compound can be used to track the cellular uptake and intracellular trafficking of drug delivery vehicles, such as nanoparticles and liposomes.
-
Protein Labeling and Tracking: It allows for the specific labeling and visualization of proteins in their native cellular environment, enabling studies on protein localization, dynamics, and interactions.
-
In Vivo Imaging: The bioorthogonal nature of the SPAAC reaction makes this compound suitable for imaging biological processes in living organisms.
Conclusion
This compound is a robust and versatile fluorescent probe for bioconjugation. Its exceptional spectral properties, coupled with the efficiency and bioorthogonality of copper-free click chemistry, provide researchers with a powerful tool for labeling and visualizing biomolecules in a wide range of applications. This guide serves as a foundational resource for harnessing the full potential of this compound in advancing scientific discovery and therapeutic development.
References
A Deep Dive into Copper-Free Click Chemistry: The MB 543 DBCO Advantage
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way we visualize and track biological processes. At the forefront of this evolution is copper-free click chemistry, a powerful tool for forging stable covalent bonds in complex biological environments. This technical guide delves into the core principles of this technology, with a specific focus on the versatile fluorescent probe, MB 543 DBCO. We will explore its mechanism of action, provide detailed experimental protocols, and present quantitative data to empower your research and development endeavors.
The Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that enables the specific ligation of an azide-functionalized molecule to a cyclooctyne-bearing probe.[1] The driving force behind this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group.[1] This inherent strain allows the [3+2] cycloaddition reaction with an azide (B81097) to proceed spontaneously and rapidly at physiological temperatures, eliminating the need for a cytotoxic copper(I) catalyst.[1][2] This key feature makes SPAAC an ideal methodology for applications in living cells and whole organisms.[3]
The reaction is characterized by its high efficiency, selectivity, and the formation of a stable triazole linkage.[2] The DBCO and azide moieties are bioorthogonal, meaning they do not react with naturally occurring functional groups within biological systems, thus ensuring high specificity and minimizing off-target effects.[3][4]
This compound is a fluorescent probe that couples the highly reactive DBCO group to the bright and photostable MB 543 dye.[5] This fluorophore is a hydrophilic, water-soluble, orange fluorescent dye with a maximal absorption at 543 nm and an emission maximum at 566 nm.[6] Notably, its fluorescence is insensitive to pH changes between 3 and 10.[6][7] These properties make this compound an excellent choice for a wide range of fluorescence-based detection and imaging applications.
Quantitative Data at a Glance
For researchers designing and optimizing their labeling experiments, quantitative data is paramount. The following table summarizes the key optical and kinetic parameters for this compound and related SPAAC reactions.
| Parameter | Value | Notes |
| This compound Properties | ||
| Maximum Excitation Wavelength (λmax) | 543 nm[6] | - |
| Maximum Emission Wavelength (λem) | 566 nm[6] | - |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹[8] | In methanol |
| Molecular Weight | 1076.22 g/mol [9] | - |
| Solubility | Water, DMSO, DMF[8] | - |
| Reaction Kinetics | ||
| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ | For the reaction of a DBCO-functionalized molecule with an azide-containing peptide in HBS buffer (pH 7.4) at 25°C.[10] This serves as a representative value for SPAAC reactions. |
Visualizing the Chemistry and Workflow
To better illustrate the underlying principles and experimental flow, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. Optimization may be required for specific applications.
Protocol 1: Labeling of Azide-Modified Bacteria with this compound
This protocol is adapted from a study on the bioorthogonal radiolabeling of azide-modified bacteria.[11]
Materials:
-
Azide-labeled bacteria in phosphate-buffered saline (PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
PBS for washing
-
Microcentrifuge and tubes
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Labeling Reaction:
-
To 500 µL of azide-labeled bacteria suspended in PBS, add the this compound stock solution to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.
-
Incubate the suspension for 1 hour at 37°C with agitation (e.g., 180 rpm on an orbital shaker).[11]
-
-
Washing:
-
Analysis:
-
After the final wash, resuspend the bacterial pellet in PBS.
-
The labeled bacteria can now be analyzed by fluorescence microscopy or quantified using a fluorescence plate reader.
-
Protocol 2: General Protocol for Labeling Azide-Modified Proteins
This protocol provides a general framework for labeling purified proteins that have been modified to contain an azide group.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
To your azide-modified protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined experimentally.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column) or by dialysis against an appropriate buffer.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the MB 543 dye (at 543 nm).
-
Store the purified, labeled protein at 4°C or -20°C, protected from light.
-
Applications in Research and Drug Development
The unique capabilities of this compound and copper-free click chemistry lend themselves to a multitude of applications in life sciences and drug development, including:
-
Cellular Imaging: Visualize and track azide-metabolically labeled biomolecules such as glycans, proteins, and nucleic acids in living cells.[12]
-
Protein Labeling: Site-specifically label proteins for downstream applications like fluorescence microscopy, flow cytometry, and Western blotting.
-
Drug Delivery: Conjugate fluorescent probes to drug delivery vehicles to monitor their biodistribution and cellular uptake.
-
High-Resolution Microscopy: The high photostability and brightness of the MB 543 dye make it suitable for super-resolution imaging techniques.[6]
References
- 1. interchim.fr [interchim.fr]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 6. This compound - Ruixibiotech [ruixibiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Specificity of MB 543 DBCO for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity and specificity of MB 543 DBCO, a fluorescent probe widely utilized in bioorthogonal chemistry. We will delve into the kinetics of the copper-free click chemistry reaction it undergoes, detail its high degree of specificity, and provide robust experimental protocols for its application in labeling diverse biomolecules.
Introduction to this compound and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
MB 543 is a bright, photostable, and highly water-soluble orange fluorescent dye belonging to a novel class of rhodamine dyes.[1][2] Its dibenzocyclooctyne (DBCO) functional group is the key to its utility in bioconjugation. DBCO is a strained alkyne that readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-functionalized molecules.[2][3] This "click chemistry" reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[4][5] The resulting triazole linkage is highly stable, making this compound an ideal tool for labeling proteins, nucleic acids, and cells for a variety of applications in research and drug development.[6]
Key Features of this compound:
-
Bright and Photostable Fluorescence: MB 543 exhibits strong absorption and high fluorescence quantum yield, making it suitable for sensitive detection in various imaging applications.[7]
-
High Water Solubility: Its hydrophilic nature prevents aggregation and improves reactivity in aqueous buffers.[1][7]
-
pH Insensitivity: The fluorescence of MB 543 is stable across a broad pH range (pH 3-10), ensuring reliable performance in diverse experimental conditions.[8][9]
-
Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups commonly found in biological systems.[3][4]
Below is a diagram illustrating the fundamental principle of the SPAAC reaction.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Reactivity and Kinetics
The reaction between DBCO and an azide (B81097) is a second-order reaction, meaning its rate is dependent on the concentrations of both reactants. Several factors, including the structure of the azide, solvent, pH, and temperature, can influence the reaction kinetics.
Quantitative Data on Reaction Kinetics
The second-order rate constants (k₂) for the reaction of DBCO with various azides are summarized in the table below. This data highlights the generally rapid nature of the SPAAC reaction.
| DBCO Derivative | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer (pH 7), 25-37°C |
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25-37°C |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| DBCO-modified antibody | Azido-sugar | 0.18 - 0.37 | Various buffers |
Data compiled from multiple sources.
Factors Influencing Reactivity
-
Azide Structure: The electronic properties of the azide can affect the reaction rate. Electron-donating groups on the azide can increase the reaction speed.
-
Solvent: While the reaction proceeds well in aqueous buffers, the presence of organic co-solvents can impact the rate. Reactions in DMEM have been observed to be faster than in RPMI.[10]
-
pH: Generally, higher pH values tend to increase the reaction rate, though this can be buffer-dependent.[10]
-
Temperature: Increasing the temperature from 4°C to 37°C can accelerate the reaction, though the stability of the biomolecule of interest should be the primary consideration.[7]
Specificity and Potential Side Reactions
The high specificity of the DBCO-azide reaction is a key advantage for its use in complex biological environments. The DBCO group and the azide group are considered bioorthogonal, meaning they do not typically interact with native functional groups found in cells and organisms.[3]
Within physiological temperature and pH ranges, the DBCO group shows minimal to no reactivity with amines and hydroxyls.[6] However, a potential for a slower side reaction with thiols (sulfhydryl groups, -SH) has been reported. The reaction rate with thiols is significantly lower than with azides, but for experiments requiring very high specificity or long incubation times, this should be a consideration.[6][11] In such cases, the use of thiol-blocking agents may be warranted.
Experimental Protocols
Detailed methodologies for labeling proteins, nucleic acids, and cells are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protein Labeling with this compound
This protocol describes the labeling of a protein with free amine groups (e.g., lysine (B10760008) residues) using an NHS-ester-activated this compound.
Caption: Experimental workflow for protein labeling with this compound-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., desalting columns, dialysis cassettes)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) should be avoided.
-
Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted this compound-NHS ester using a desalting column, spin filtration, or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~544 nm (for MB 543). The labeled protein can also be analyzed by SDS-PAGE.
Nucleic Acid Labeling
Labeling of nucleic acids can be achieved by incorporating an azide-modified nucleotide during synthesis or post-synthetically, followed by reaction with this compound.
Procedure for Post-Synthetic Labeling:
-
Prepare Azide-Modified DNA/RNA: Synthesize or purchase an oligonucleotide containing an azide modification at a specific position (e.g., 5' or 3' end).
-
Reaction Setup: Dissolve the azide-modified nucleic acid in an appropriate buffer (e.g., PBS).
-
Add this compound: Add a 2- to 10-fold molar excess of this compound to the nucleic acid solution.
-
Incubation: Incubate the reaction for 4-17 hours at room temperature, protected from light.[11]
-
Purification: Purify the labeled nucleic acid using methods such as ethanol (B145695) precipitation, HPLC, or spin columns to remove excess dye.
Cell Labeling via Metabolic Glycoengineering
Metabolic glycoengineering allows for the introduction of azide groups onto the surface of living cells for subsequent labeling with this compound. This is achieved by providing cells with an unnatural sugar precursor bearing an azide group.
Caption: Signaling pathway for metabolic glycoengineering and cell labeling.
Materials:
-
Cells of interest
-
Azide-modified sugar precursor (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)
-
Cell culture medium
-
This compound
-
PBS
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-100 µM Ac₄ManNAz) for 1-3 days. This allows for the metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them with PBS to remove any unincorporated azido sugar.
-
Labeling: Resuspend the cells in a buffer containing this compound (typically 10-50 µM) and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells again with PBS to remove any unbound this compound.
-
Analysis: The fluorescently labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inactive this compound reagent | Ensure proper storage of the reagent (desiccated at -20°C). Use freshly prepared solutions. |
| Presence of primary amines in the buffer (for NHS ester reactions) | Use an amine-free buffer like PBS. | |
| Insufficient molar excess of the labeling reagent | Optimize the molar ratio of this compound to the biomolecule. | |
| Inefficient metabolic labeling (for cells) | Optimize the concentration of the azido sugar and the incubation time for your specific cell line. | |
| High background fluorescence | Incomplete removal of unbound this compound | Ensure thorough purification/washing steps after the labeling reaction. |
| Non-specific binding | Include appropriate blocking steps in your experimental workflow, especially for imaging applications. |
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high reactivity and specificity, driven by the bioorthogonal SPAAC reaction, enable robust and reliable conjugation in a variety of research and development settings. By understanding the kinetics and optimizing the reaction conditions as outlined in this guide, researchers can effectively utilize this compound for precise and sensitive detection and imaging of their molecules of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
An In-depth Technical Guide on the Solubility and Stability of Dye-DBCO Conjugates in Aqueous Buffers
Disclaimer: Specific experimental data for a compound named "MB 543 DBCO" is not available in publicly accessible literature. This guide is therefore based on the general principles and published data for structurally similar molecules, namely fluorescent cyanine (B1664457) dye-dibenzocyclooctyne (DBCO) conjugates with emission wavelengths in the 540-580 nm range. The provided data and protocols should be considered illustrative.
Introduction
Dibenzocyclooctyne (DBCO) reagents are instrumental in biological research for their ability to participate in copper-free click chemistry, formally known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction allows for the specific covalent labeling of azide-modified biomolecules in complex environments, including living cells. When conjugated to a fluorescent dye, DBCO enables the visualization and tracking of these targets. The solubility and stability of the dye-DBCO conjugate in aqueous buffers are critical parameters that dictate its efficacy, shelf-life, and application in experimental settings. This guide provides a technical overview of these properties, focusing on cyanine-class dyes conjugated to DBCO.
Core Concepts: Factors Influencing Solubility and Stability
The physicochemical behavior of a dye-DBCO conjugate is governed by the interplay of its core components: the fluorescent dye and the DBCO moiety.
2.1 Solubility The solubility of these conjugates in aqueous buffers is a balance between the hydrophobic nature of the DBCO group and the properties of the dye.
-
Hydrophobicity of DBCO: The dibenzocyclooctyne group is inherently hydrophobic and can lead to poor aqueous solubility.
-
Dye Structure: The dye itself can be hydrophobic. However, many commercial fluorescent dyes are sulfonated (e.g., sulfo-cyanine dyes) to enhance their water solubility.[]
-
Linker Chemistry: The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the dye and the DBCO moiety can significantly improve water solubility and reduce aggregation.[2][3]
-
Buffer Composition: Factors like pH and the presence of organic co-solvents (e.g., DMSO, DMF) can significantly impact solubility.[3][4] Most dye-DBCO conjugates are first dissolved in a water-miscible organic solvent like DMSO before being diluted into the final aqueous buffer.[5][6]
2.2 Stability The stability of a dye-DBCO conjugate refers to its resistance to chemical degradation over time. Key factors include:
-
pH: The fluorescence of many cyanine dyes is stable over a broad pH range, typically from pH 4 to 10.[7][8] However, the DBCO group itself can be susceptible to degradation under strongly acidic conditions.[9][10]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation for both the dye and the DBCO moiety.[9] For long-term storage, temperatures of -20°C or -80°C are recommended.[11]
-
Light Exposure: Fluorescent dyes are susceptible to photobleaching upon prolonged exposure to light. Therefore, dye conjugates should always be stored and handled in the dark.
-
Oxidizing and Reducing Agents: The strained alkyne in the DBCO group can be susceptible to oxidation.[9] Buffers containing reducing agents may also affect certain dye structures.
-
Buffer Purity: Critically, buffers containing sodium azide (B81097) must be avoided, as the azide will react directly with the DBCO group.[5][9] Similarly, if the conjugate has an amine-reactive group (like an NHS ester), buffers containing primary amines (e.g., Tris, glycine) must be avoided during the conjugation step.[5][12]
Quantitative Data Summary
The following tables provide illustrative data based on typical values for cyanine dye-DBCO conjugates.
Table 1: Illustrative Solubility of a Representative Sulfo-Cyanine-DBCO Conjugate
| Buffer System (Aqueous) | Maximum Recommended Concentration | Required Co-Solvent (for stock) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Up to 1.5 - 5 mM (compound-dependent)[5][12] | DMSO or DMF |
| HEPES, pH 7-8 | Up to 1.5 - 5 mM (compound-dependent) | DMSO or DMF |
| Borate, pH 8.5 | Up to 1.5 - 5 mM (compound-dependent) | DMSO or DMF |
| Pure Water | Lower solubility; dependent on sulfonation/PEGylation | DMSO or DMF |
Note: The final concentration of organic co-solvents like DMSO should be minimized in cell-based assays (typically <1%) to avoid cytotoxicity.[3]
Table 2: Illustrative Aqueous Stability of a Representative Dye-DBCO Conjugate
| Buffer (pH) | Temperature | Incubation Time | Expected % Intact DBCO (Illustrative) | Notes |
| Acetate (pH 5.0) | 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of the DBCO group.[9] |
| PBS (pH 7.4) | 4°C | 48 hours | >95% | Optimal for short-term storage of working solutions.[9] |
| PBS (pH 7.4) | 25°C | 24 hours | 90 - 95% | Good stability for typical room temperature reaction times.[9] |
| PBS (pH 7.4) | 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation.[9] |
| Carbonate (pH 8.5) | 25°C | 24 hours | 90 - 95% | Generally stable; higher pH can increase hydrolysis of other functional groups if present (e.g., NHS esters).[9] |
Note: One study noted that a DBCO-modified antibody lost about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C.[12]
Experimental Protocols
4.1 Protocol for Determining Aqueous Solubility
Objective: To determine the maximum soluble concentration of a dye-DBCO conjugate in a specific aqueous buffer.
Materials:
-
Dye-DBCO conjugate (lyophilized powder)
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Spectrophotometer (UV-Vis)
-
Microcentrifuge
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the lyophilized Dye-DBCO conjugate in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the DMSO stock solution into the aqueous buffer of interest. For example, create solutions with final concentrations ranging from 10 µM to 2 mM, ensuring the final DMSO concentration remains constant and low (e.g., <5%).
-
Equilibration: Gently vortex each solution and allow it to equilibrate at room temperature for 30 minutes.
-
Visual Inspection: Visually inspect each tube for any sign of precipitation or cloudiness.
-
Centrifugation: Centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.
-
Spectrophotometric Analysis: Carefully remove the supernatant from each tube. Measure the absorbance of the supernatant at the dye's maximum absorption wavelength.
-
Determination: Plot absorbance versus concentration. The point at which the absorbance plateaus or deviates from linearity indicates the limit of solubility. The highest concentration that remains clear after centrifugation is considered the maximum soluble concentration under those conditions.
4.2 Protocol for Assessing Aqueous Stability
Objective: To quantify the degradation of the DBCO moiety in an aqueous solution over time.
Materials:
-
Dye-DBCO conjugate
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Reverse-Phase HPLC (RP-HPLC) with a C18 column
-
UV Detector (monitoring at ~309 nm for DBCO and the dye's λmax)
-
Thermostated incubator or water bath
Methodology:
-
Prepare Stock Solution: Dissolve the Dye-DBCO conjugate in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer of choice to a final concentration of 1 mM.
-
Time Zero (T=0) Sample: Immediately inject an aliquot of the working solution onto the RP-HPLC system. This will serve as the baseline measurement.
-
Incubation: Place the remaining working solution in a thermostated incubator at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the solution from light.
-
Time-Point Sampling: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it onto the HPLC.
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to the intact Dye-DBCO conjugate.
-
Integrate the peak area for the intact conjugate at each time point.
-
Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) in that buffer.
-
Visualizations
Caption: Structure of a Dye-DBCO conjugate and its SPAAC reaction with an azide-modified biomolecule.
Caption: A typical experimental workflow for assessing the aqueous stability of a Dye-DBCO conjugate.
Caption: Logical diagram of key factors that influence the solubility and stability of Dye-DBCO conjugates.
References
- 2. DBCO-PEG5-NHS Ester | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
An In-depth Technical Guide to MB 543 DBCO in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
MB 543 DBCO is a fluorescent probe that is integral to a variety of applications in molecular biology, particularly in the realm of bioorthogonal chemistry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its effective use.
Introduction to this compound
This compound is a bright, photostable, and highly water-soluble fluorescent dye belonging to a novel class of rhodamine dyes.[1] Its structure incorporates a dibenzocyclooctyne (DBCO) group, which is highly reactive toward azide-functionalized molecules through a process known as copper-free click chemistry or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
This reaction is considered "bioorthogonal," meaning it can occur within complex biological systems without interfering with native biochemical processes.[4] The key advantage of this copper-free approach is the elimination of the cytotoxic copper(I) catalyst required in traditional click chemistry, making it ideal for in vivo and live-cell applications.[3][5] The reaction is driven by the high ring strain of the DBCO group, which is released upon forming a stable triazole linkage with an azide (B81097).[5][6]
This compound is characterized by its orange fluorescence and is often used as a substitute for other spectrally similar dyes such as TAMRA, Alexa Fluor 546®, and CF™543.[1][7] Its high water solubility and pH insensitivity (from pH 3 to 10) further enhance its utility in a wide range of biological buffers and conditions.[8][9]
Physicochemical and Spectroscopic Properties
The performance of a fluorescent probe is defined by its photophysical characteristics. This compound exhibits excellent properties for fluorescence-based detection methods.
| Property | Value | Reference |
| Excitation Maximum (λex) | 543 - 544 nm | [1][7] |
| Emission Maximum (λem) | 560 - 566 nm | [1][8] |
| Molar Extinction Coefficient | 105,000 cm⁻¹M⁻¹ | [7] |
| Recommended Laser Line | 532 nm | [7] |
| Appearance | Red solid | [7] |
| Solubility | Water, DMSO, DMF, MeOH | [7] |
| Purity | >95% (HPLC) | [7] |
| Storage Conditions | -20°C, Desiccated, Protected from light | [7][9] |
Core Applications in Molecular Biology
The ability to specifically and covalently attach a bright fluorescent label to a target biomolecule via a bioorthogonal reaction makes this compound a versatile tool.
-
Metabolic Labeling and Imaging: Researchers can introduce azide-modified metabolic precursors (e.g., amino acids, sugars, or nucleosides) into cells. These precursors are incorporated into newly synthesized proteins, glycans, or nucleic acids. Subsequent labeling with this compound allows for the visualization and analysis of these dynamic cellular processes. For instance, azide-modified sugars can be metabolically incorporated into cell surface glycans, which are then tagged with this compound for fluorescence imaging.[6]
-
Protein Labeling and Conjugation: Proteins can be engineered to contain unnatural amino acids with azide groups or can be chemically modified to introduce azides. This compound can then be used to specifically label these proteins for applications such as fluorescence microscopy, flow cytometry, or western blotting.[2]
-
Antibody-Drug Conjugates (ADCs): Copper-free click chemistry is a valuable method for the precise construction of ADCs. An antibody can be functionalized with an azide, allowing for the site-specific attachment of a DBCO-modified drug or payload, a category that includes fluorescent reporters like MB 543.[6]
-
High-Resolution Microscopy: Due to its high photostability and brightness, MB 543 is well-suited for advanced imaging techniques that require robust fluorophores, including PALM, dSTORM, and STED.[9]
Experimental Workflows and Protocols
Successful implementation of this compound requires careful planning and execution of labeling protocols. Below are generalized workflows and a detailed experimental protocol for a common application.
The fundamental process involves two main stages: introduction of the azide moiety into the target biomolecule and the subsequent copper-free click reaction with this compound.
This protocol provides a general guideline for labeling a protein that has been previously modified to contain an azide group.
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS, HEPES, TRIS).
-
This compound.
-
Anhydrous DMSO.
-
Purification column (e.g., size-exclusion chromatography, dialysis) to remove excess dye.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Briefly centrifuge the vial to ensure all powder is dissolved.
-
Prepare Protein Solution: Ensure the azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in a compatible buffer. The buffer should not contain any azide compounds.
-
Calculate Molar Ratio: Determine the desired molar excess of this compound to the protein. A molar excess of 1.5 to 10 equivalents of the dye is a common starting point to optimize labeling efficiency.[4]
-
Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently but thoroughly. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purification: After incubation, remove the unreacted, excess this compound. This is a critical step to reduce background fluorescence. Size-exclusion chromatography (e.g., Zeba™ columns) or dialysis are effective methods.
-
Determine Degree of Labeling (Optional): The efficiency of the labeling reaction can be quantified by measuring the absorbance of the protein (at 280 nm) and the DBCO group (around 309 nm) or the dye itself (at 544 nm).[4] This allows for the calculation of the dye-to-protein ratio.
-
Storage: Store the final fluorescently labeled protein conjugate at 2-8°C, protected from light. For long-term storage, follow the recommended conditions for the specific protein, potentially adding a preservative like sodium azide if it does not interfere with downstream applications.[4]
The power of copper-free click chemistry is most evident in live-cell experiments, where biocompatibility is paramount.
Conclusion
This compound is a powerful and versatile fluorescent probe for molecular biology research and development. Its excellent photophysical properties, combined with the specificity and biocompatibility of the copper-free click chemistry reaction, enable a wide array of applications from basic cell biology to the development of targeted therapeutics. By following well-defined protocols, researchers can effectively harness the capabilities of this reagent to visualize and quantify biological processes with high precision.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound - Taskcm [taskcm.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Copper-Free Click Chemistry [sigmaaldrich.com]
- 6. chempep.com [chempep.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 9. This compound - Ruixibiotech [ruixibiotech.com]
Methodological & Application
MB 543 DBCO for Antibody Labeling via Copper-Free Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of antibodies with the fluorescent dye MB 543 DBCO using a copper-free click chemistry approach. This method involves a two-step process: first, the introduction of azide (B81097) functional groups onto the antibody, followed by a highly specific and efficient reaction with the dibenzocyclooctyne (DBCO)-functionalized dye. This bioorthogonal conjugation strategy ensures high selectivity and reproducibility, making it ideal for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] This makes it particularly well-suited for the modification of sensitive biomolecules like antibodies. The MB 543 dye is a bright and photostable orange fluorescent probe that is highly water-soluble and pH-insensitive.[3][4] When functionalized with a DBCO group, it can be readily conjugated to azide-modified biomolecules.
This protocol outlines the materials and procedures required for the successful labeling of an antibody with this compound, including antibody preparation, azide modification, the click chemistry reaction, and purification of the final conjugate.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the this compound dye and recommended reaction conditions for antibody labeling.
Table 1: Properties of this compound
| Property | Value |
| Excitation Maximum (λ_max_) | 543 - 544 nm[3] |
| Emission Maximum (λ_em_) | 560 - 566 nm[3] |
| Molar Extinction Coefficient | 105,000 cm⁻¹M⁻¹[3] |
| Molecular Weight | ~1076.22 g/mol [5] |
| Solubility | Water, DMSO, DMF, MeOH[3] |
| Reactive Group | Dibenzocyclooctyne (DBCO) |
| Storage | -20°C, desiccated[3] |
Table 2: Recommended Reaction Parameters for Antibody Labeling
| Parameter | Stage 1: Azide Modification | Stage 2: Click Chemistry |
| Reagents | Antibody, NHS-Azide | Azide-modified Antibody, this compound |
| Molar Excess of Reagent | 10- to 20-fold molar excess of NHS-Azide to antibody | 3- to 5-fold molar excess of this compound to antibody |
| Antibody Concentration | 1 - 10 mg/mL[6] | 1 - 10 mg/mL |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 |
| Reaction Temperature | Room temperature or on ice[6] | 4°C to room temperature[2] |
| Reaction Time | 30 - 60 minutes at room temperature, or 2 hours on ice[6] | 4 - 12 hours at room temperature, or overnight at 4°C[2] |
| Purification Method | Desalting column (e.g., Sephadex G-25), dialysis | Desalting column, Size Exclusion Chromatography (SEC), dialysis |
Experimental Protocols
This protocol is divided into three main stages: 1) Preparation and Azide Modification of the Antibody, 2) Click Chemistry Labeling with this compound, and 3) Purification and Characterization of the Labeled Antibody.
Stage 1: Antibody Preparation and Azide Modification
This stage involves preparing the antibody by removing any interfering substances and then introducing azide functional groups.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
NHS-Azide reagent (e.g., NHS-PEG4-Azide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10-30 kDa MWCO)
-
Reaction tubes
Protocol:
-
Antibody Buffer Exchange:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or preservatives like sodium azide, they must be removed.[7][8]
-
Perform a buffer exchange into PBS using a desalting column or dialysis.[9]
-
After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
Preparation of NHS-Azide Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of the NHS-Azide reagent in anhydrous DMSO.[6]
-
-
Azide Modification Reaction:
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.
-
Add a 10- to 20-fold molar excess of the NHS-Azide stock solution to the antibody solution.[6] The final DMSO concentration should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[6]
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted NHS-Azide reagent using a desalting column or dialysis against PBS.[6]
-
The resulting azide-modified antibody is now ready for the click chemistry reaction. It can be used immediately or stored at 4°C for short-term use or at -80°C for long-term storage.
-
Stage 2: Click Chemistry Labeling with this compound
In this stage, the azide-modified antibody is reacted with the this compound dye.
Materials:
-
Azide-modified antibody from Stage 1
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reaction tubes
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Click Chemistry Reaction:
-
To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2] Protect the reaction from light.
-
Stage 3: Purification and Characterization of the Labeled Antibody
This final stage involves purifying the labeled antibody from unreacted dye and characterizing the degree of labeling.
Materials:
-
Labeled antibody reaction mixture from Stage 2
-
Desalting columns, Size Exclusion Chromatography (SEC) system, or dialysis cassettes
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
UV-Vis Spectrophotometer
Protocol:
-
Purification of the Labeled Antibody:
-
Purify the antibody-dye conjugate from excess this compound using a desalting column, SEC, or dialysis.[10]
-
-
Characterization of the Labeled Antibody (Optional but Recommended):
-
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the excitation maximum of MB 543 (~544 nm).
-
The DOL can be calculated using the following formula:
-
DOL = (A_dye / ε_dye) / [(A_280 - (A_dye × CF)) / ε_protein]
-
Where:
-
A_dye is the absorbance at ~544 nm.
-
ε_dye is the molar extinction coefficient of this compound (105,000 cm⁻¹M⁻¹).
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (this value should be obtained from the dye manufacturer's data sheet).
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).
-
-
-
-
-
Storage:
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Visualizations
Experimental Workflow
Caption: Workflow for labeling antibodies with this compound.
Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Caption: SPAAC reaction between an azide-modified antibody and this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 4. encapsula.com [encapsula.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. dynamic-biosensors.com [dynamic-biosensors.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with MB 543 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and therapeutic development. This technique enables the visualization, tracking, and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility.[1][2][3][4] This reaction involves the specific ligation of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide-functionalized molecule to form a stable triazole linkage.[1] A key advantage of SPAAC is its bioorthogonality; the azide (B81097) and DBCO groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal off-target labeling.[1][5]
This application note provides a detailed, step-by-step guide for the conjugation of azide-modified proteins with MB 543 DBCO. MB 543 is a bright, photostable, and highly water-soluble orange fluorescent dye, making it an excellent choice for a wide range of fluorescence-based assays.[6][7][8] The DBCO moiety allows for a straightforward and efficient copper-free click chemistry reaction with azide-containing proteins under mild, physiological conditions.[1][8][9]
Principle of the Reaction
The core of this protocol is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. An azide group, which has been previously introduced into the target protein, reacts with the DBCO group of the this compound reagent. This reaction proceeds readily without the need for a cytotoxic copper catalyst, forming a stable covalent triazole bond that links the MB 543 dye to the protein.[1][10]
Materials and Reagents
Table 1: Required Materials and Reagents
| Material/Reagent | Recommended Specifications | Storage |
| Azide-Modified Protein | Purified protein with pre-introduced azide groups in an amine-free and azide-free buffer (e.g., PBS). | 4°C or -20°C |
| This compound | High-purity grade. | -20°C, desiccated and protected from light.[7] |
| Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Molecular biology grade. | Room temperature, desiccated. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4. Crucially, this buffer must not contain sodium azide. [11] | Room temperature |
| Quenching Solution (Optional) | 1 M Tris-HCl, pH 8.0. | Room temperature |
| Purification System | Spin desalting columns, dialysis cassettes (10K MWCO), or HPLC system. | Room temperature |
Experimental Protocols
This protocol is a general guideline. Optimal conditions, such as the molar ratio of dye to protein and incubation time, may need to be empirically determined for each specific protein.
Part 1: Preparation of Reagents
-
Azide-Modified Protein Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12] For example, dissolve 1 mg of this compound (MW: 1074.34 g/mol )[7] in approximately 93 µL of anhydrous DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. The stock solution should be stored at -20°C, protected from light, and is typically stable for 2-3 months.[12]
-
Part 2: Protein Conjugation with this compound
The following workflow diagram illustrates the key steps of the conjugation process.
Caption: Experimental workflow for conjugating an azide-modified protein with this compound.
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of azide-modified protein.
-
Add the prepared this compound stock solution to the protein solution. A 1.5- to 10-fold molar excess of this compound relative to the protein is a good starting point for optimization.[5] For antibody conjugations, a 2-4x molar excess has also been reported as effective.[12]
-
Example Calculation:
-
Protein amount: 100 µL of a 1 mg/mL (20 µM) antibody solution (MW = 50 kDa).
-
Moles of protein: 100 µL * 20 µmol/L = 2 nmol.
-
Desired molar excess of dye: 5x.
-
Moles of this compound needed: 5 * 2 nmol = 10 nmol.
-
Volume of 10 mM this compound stock to add: 10 nmol / 10 mM = 1 µL.
-
-
-
Incubation:
Part 3: Purification of the Conjugate
It is crucial to remove the unreacted this compound to prevent interference in downstream applications.
-
Spin Desalting Column: For rapid purification, use a spin desalting column according to the manufacturer's instructions. This method is efficient for removing unconjugated dye with high protein recovery.[5][11]
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO). Perform at least three buffer changes over 24-48 hours at 4°C.
Part 4: Characterization and Storage
-
Degree of Labeling (DOL) Calculation (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 544 nm (for MB 543).[6][7]
-
The concentration of the protein can be calculated using the following formula:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₄₄ * CF)] / ε_protein
-
Where:
-
A₂₈₀ and A₅₄₄ are the absorbances at 280 nm and 544 nm, respectively.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the dye is calculated as:
-
Dye Conc. (M) = A₅₄₄ / ε_dye
-
Where ε_dye for MB 543 is 105,000 cm⁻¹M⁻¹.[7]
-
-
The DOL is the molar ratio of the dye to the protein:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. Successful conjugation can often be visualized by fluorescence imaging of the gel before staining, which will show a fluorescent band corresponding to the molecular weight of the protein.
-
-
Storage:
-
Store the purified MB 543-protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.
-
Data Presentation
Table 2: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λ_abs) | 544 nm | [6][7] |
| Emission Maximum (λ_em) | 560 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [7] |
| Molecular Weight | 1074.34 g/mol | [7] |
| Solubility | Water, DMSO, DMF, MeOH | [7] |
| Spectrally Similar Dyes | TAMRA, Alexa Fluor 546, CF543 | [6][7] |
Table 3: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.5 - 5 mg/mL | [5] |
| Molar Excess of this compound | 1.5x - 10x | Starting point for optimization.[5] |
| Reaction Buffer | PBS, pH 7.2 - 7.4 | Must be free of sodium azide.[11] |
| Incubation Time | 4 - 12 hours (RT) or >12 hours (4°C) | [5] |
| Incubation Temperature | Room Temperature or 4°C |
Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling | Insufficient molar excess of this compound. | Increase the molar excess of the dye.[5] |
| Inactive (hydrolyzed) this compound reagent. | Allow the reagent to equilibrate to room temperature before preparing the stock solution. Use fresh anhydrous DMSO/DMF. | |
| Presence of sodium azide in the protein buffer. | Remove sodium azide via dialysis or a desalting column before starting the reaction. | |
| High Background/Non-specific Labeling | Incomplete removal of excess this compound. | Ensure thorough purification using a desalting column or extensive dialysis.[5][11] |
| Precipitated Protein after Conjugation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent in the reaction mixture low (typically <10% v/v). |
| Protein instability under reaction conditions. | Optimize pH or buffer components. Reduce incubation time or temperature. |
Conclusion
The use of this compound in a copper-free click chemistry reaction provides a reliable and straightforward method for fluorescently labeling azide-modified proteins. The bioorthogonality and mild reaction conditions of the SPAAC reaction make it an invaluable tool for a wide range of applications, from fundamental research to the development of novel diagnostics and therapeutics.[1] By carefully following this protocol and optimizing reaction conditions, researchers can generate precisely labeled protein conjugates with high efficiency and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetically Encoded Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound - Ruixibiotech [ruixibiotech.com]
- 9. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]
- 10. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Revolutionizing Live Cell Imaging: Visualizing Glycan Dynamics with MB 543 DBCO
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dynamic cellular processes in real-time is paramount to advancing our understanding of biology and disease. MB 543 DBCO is a bright and photostable orange fluorescent dye that is ideal for live-cell imaging applications.[1][2][3] This novel rhodamine-based probe is highly water-soluble and its fluorescence is insensitive to pH changes, making it a robust tool for various biological imaging experiments.[1][2][3][4] this compound is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions.[4][5] This bioorthogonal ligation strategy allows for the specific labeling of azide-modified biomolecules in living cells without the cytotoxicity associated with copper catalysts.[6][7]
One of the key applications of this technology is in the field of glycobiology. By metabolically incorporating azide-functionalized sugars into cellular glycans, researchers can selectively tag and visualize the trafficking and localization of these important biomolecules.[6][8][9] This application note provides detailed protocols for utilizing this compound for live-cell imaging of glycans and offers insights into its performance and utility in modern cell biology research.
Quantitative Data Presentation
The properties of this compound make it an excellent choice for fluorescence microscopy. A summary of its key quantitative characteristics is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | 543 - 544 nm | [1][2][10] |
| Maximum Emission Wavelength (λem) | 560 - 566 nm | [11][12][13] |
| Molar Extinction Coefficient (ε) | 105,000 cm-1M-1 | [1][2][10] |
| Recommended Laser Line | 532 nm | [1][2] |
| Molecular Weight | ~1074.34 - 1078.3 g/mol | [2][12] |
| Solubility | Water, DMSO, DMF, MeOH | [1][2] |
| Purity | >95% (HPLC) | [1][2] |
| Quantum Yield | High (Specific value not publicly available) | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azide (B81097) Sugars
This protocol describes the introduction of azide groups into cellular glycans through metabolic incorporation of an azide-functionalized sugar analog. A common choice is N-azidoacetylmannosamine (ManNAz), which is a precursor for sialic acid biosynthesis.
Materials:
-
Live cells of interest
-
Complete cell culture medium
-
Azide-functionalized sugar (e.g., Ac4ManNAz - Tetraacetylated N-azidoacetylmannosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Azide Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days to allow for the metabolic incorporation of the azido (B1232118) sugar into cellular glycans.[7]
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed sterile PBS to remove any unincorporated azide sugar. The cells are now ready for fluorescent labeling with this compound.
Protocol 2: Live Cell Labeling with this compound
This protocol details the fluorescent labeling of azide-modified live cells using this compound via a copper-free click reaction.
Materials:
-
Azide-labeled live cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Protect the solution from light and store at -20°C.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed live cell imaging buffer to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally to achieve sufficient signal with minimal background.
-
Labeling Reaction: Remove the PBS from the washed azide-labeled cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells three to four times with pre-warmed live cell imaging buffer to remove any unbound dye.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with appropriate filters for the detection of MB 543 fluorescence (e.g., TRITC/Cy3 filter set).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for labeling and imaging live cells using this compound.
Caption: Experimental workflow for live cell imaging with this compound.
Signaling Pathway: Metabolic Glycoengineering
This diagram depicts the metabolic pathway for the incorporation of an azide-modified mannosamine (B8667444) derivative into cell surface sialoglycans, which can then be visualized with this compound.
Caption: Metabolic labeling and click chemistry for glycan visualization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound - Ruixibiotech [ruixibiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Visualizing glycans on single cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Revolutionizing Nanoscopy: MB 543 DBCO for Advanced Super-Resolution Microscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures and molecular interactions with unprecedented detail. At the forefront of this revolution are advanced fluorescent probes specifically engineered for techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This document provides a comprehensive guide to the application of MB 543 DBCO, a bright and photostable orange fluorescent dye, in these cutting-edge imaging modalities. Its dibenzocyclooctyne (DBCO) moiety allows for straightforward and efficient labeling of azide-modified biomolecules via copper-free click chemistry, making it an ideal tool for high-resolution cellular imaging.
Photophysical and Chemical Properties of this compound
MB 543 is a rhodamine-based dye characterized by its high hydrophilicity, strong absorption, and high fluorescence quantum yield. Its exceptional photostability and pH insensitivity (from pH 3 to 10) make it a robust probe for a wide range of biological imaging applications.[1][2] The DBCO group enables covalent labeling to azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction is highly specific and occurs efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 543 - 544 nm | [3][4] |
| Emission Maximum (λem) | 560 - 566 nm | [1][2] |
| Extinction Coefficient | 105,000 cm⁻¹M⁻¹ | [4] |
| Recommended Excitation Laser | 532 nm | |
| Solubility | Water, DMSO, DMF, MeOH | [4] |
| Reactive Group | Dibenzocyclooctyne (DBCO) | |
| Reaction Specificity | Azide groups |
Experimental Protocols
Labeling of Biomolecules with this compound via Copper-Free Click Chemistry
This protocol describes the general procedure for labeling azide-modified biomolecules (e.g., proteins, antibodies, or nucleic acids) with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Prepare Biomolecule: Dissolve the azide-modified biomolecule in PBS at a suitable concentration.
-
Conjugation Reaction: Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified biomolecule. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound from the labeled biomolecule using a spin desalting column or by dialysis against PBS.
-
Quantification and Storage: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~544 nm (for MB 543). Store the labeled biomolecule at 4°C or -20°C, protected from light.
Super-Resolution Microscopy Protocols
MB 543 is well-suited for STED microscopy due to its high photostability. The following protocol provides a general guideline for STED imaging of cells labeled with this compound.
Materials:
-
Cells grown on coverslips
-
MB 543-labeled antibody or other targeting molecule
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Mounting medium suitable for STED (e.g., ProLong Diamond)
Protocol:
-
Cell Culture and Labeling:
-
Culture cells on high-precision coverslips.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding sites with 5% BSA in PBS for 1 hour.
-
Incubate with the MB 543-labeled primary antibody (or other targeting molecule) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
(Optional) Incubate with a secondary antibody if the primary is not directly labeled.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
-
STED Imaging:
-
Use an excitation laser at ~532 nm.
-
Employ a STED depletion laser with a wavelength in the range of 650-775 nm. A 775 nm depletion laser is commonly used for red-emitting dyes and is expected to be effective for MB 543.
-
Adjust the STED laser power to achieve the desired resolution, balancing signal intensity and photobleaching. Start with a low power and gradually increase it.
-
Acquire images using a high-sensitivity detector.
-
For dSTORM and PALM, the photoswitching properties of the fluorophore are critical. While MB 543 is not a traditional photoswitchable dye, rhodamine-based dyes can exhibit photoswitching behavior in the presence of specific imaging buffers.
Materials:
-
Labeled cells on coverslips (prepared as for STED)
-
dSTORM/PALM imaging buffer: A buffer containing a primary thiol (e.g., β-mercaptoethylamine, MEA, or L-cysteine) and an oxygen scavenging system (e.g., glucose oxidase and catalase).
dSTORM Imaging Buffer Recipe (example):
-
50 mM Tris-HCl, pH 8.0
-
10 mM NaCl
-
10% (w/v) Glucose
-
50 mM MEA
-
0.5 mg/mL Glucose Oxidase
-
40 µg/mL Catalase
Protocol:
-
Sample Preparation: Prepare the labeled sample as described for STED imaging.
-
Imaging:
-
Replace the storage buffer with freshly prepared dSTORM/PALM imaging buffer.
-
Use a high-power laser (e.g., 532 nm) to excite the MB 543 fluorophores and induce photoswitching.
-
Acquire a time series of thousands of images, capturing the stochastic blinking of individual fluorophores.
-
Use appropriate software to localize the single-molecule events in each frame and reconstruct the final super-resolved image.
-
Conclusion
This compound is a versatile and high-performance fluorescent probe for super-resolution microscopy. Its bright, photostable nature and suitability for copper-free click chemistry make it an excellent choice for STED, PALM, and dSTORM applications. The provided protocols offer a starting point for researchers to implement this powerful tool in their own studies, paving the way for new discoveries at the nanoscale. Optimization of labeling and imaging parameters for specific experimental systems is recommended to achieve the best results.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-fluorescent dyes for super-resolution microscopy [abberior.rocks]
nucleic acid labeling with MB 543 DBCO for fluorescence microscopy
Application Notes and Protocols
Topic: Nucleic Acid Labeling with MB 543 DBCO for Fluorescence Microscopy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling the visualization and tracking of DNA and RNA within fixed and living cells. This technology is critical for applications ranging from fluorescence in situ hybridization (FISH) to real-time tracking of cellular dynamics. The this compound dye is a bright, photostable, and highly water-soluble orange fluorescent probe ideal for these applications.[1][2] It belongs to a novel class of rhodamine dyes that are insensitive to pH variations between 3 and 10.[2][3]
Labeling with this compound is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[4] This bioorthogonal reaction occurs between the dibenzocyclooctyne (DBCO) group on the dye and an azide (B81097) moiety introduced into the nucleic acid.[] The reaction is highly specific, efficient, and proceeds under mild, physiological conditions, making it an excellent tool for labeling sensitive biomolecules in complex environments, including inside living cells, without the need for a cytotoxic copper catalyst.[4][6]
Principle of the Method
The labeling strategy relies on a two-step process. First, an azide group is incorporated into the nucleic acid of interest. Second, the azide-modified nucleic acid is reacted with this compound. The inherent ring strain of the DBCO group allows it to "click" onto the azide, forming a stable triazole linkage without requiring a copper catalyst.[]
References
Application Note: High-Efficiency Fluorescence Labeling of Azide-Modified Glycans using MB 543 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans and their role in cellular processes, disease progression, and drug development is a rapidly expanding field. Metabolic glycan labeling, a powerful technique for imaging and analyzing glycans, involves the introduction of unnatural monosaccharides bearing bioorthogonal functional groups into cellular glycans.[1] The azide (B81097) group is a small, bio-inert chemical reporter that is readily incorporated into glycan structures through the cell's own metabolic machinery.[2][3]
Subsequent detection of these azide-modified glycans is achieved through a highly specific and efficient bioorthogonal reaction. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," offers a robust method for covalently attaching probes to azides without the need for cytotoxic copper catalysts.[4][5] This copper-free approach is ideal for live-cell imaging and in vivo studies.[6]
This application note provides detailed protocols for the conjugation of the bright and photostable fluorescent dye, MB 543 DBCO, to azide-modified glycans on the cell surface. MB 543 is a novel rhodamine-based dye with exceptional water solubility and pH insensitivity, making it an excellent choice for biological imaging.
Materials and Methods
Key Reagents and Their Properties
A thorough understanding of the reagents is crucial for successful glycan labeling. The following table summarizes the key characteristics of the azide-modified sugar and the fluorescent probe described in these protocols.
| Reagent | Description | Key Properties |
| Ac₄ManNAz | Peracetylated N-azidoacetylmannosamine, a precursor for sialic acid biosynthesis. | Efficiently metabolized and incorporated into sialoglycans on the cell surface. The peracetyl groups enhance cell permeability. |
| This compound | A dibenzocyclooctyne (DBCO)-functionalized fluorescent dye. | Fluorophore: MB 543 (Rhodamine-based) Absorption Max (λmax): 544 nm Emission Max (λem): 560 nm Key Features: High water solubility, high photostability, pH-insensitive, bright orange fluorescence.[7] |
Quantitative Data: Reaction Kinetics
The efficiency of the SPAAC reaction is a critical factor for sensitive detection of azide-modified glycans. The reaction between DBCO and azide moieties is characterized by a high second-order rate constant, indicating a rapid and efficient conjugation.
| Reactants | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| DBCO + Benzyl Azide | SPAAC | ~0.6 - 1.0 | Exceptionally fast reaction kinetics at room temperature without the need for a copper catalyst.[5] The rate is approximately 100 times faster than Staudinger ligation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Glycans with Ac₄ManNAz
This protocol describes the incorporation of azide groups into the sialic acids of cell surface glycans using Ac₄ManNAz.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Ac₄ManNAz (N-azidoacetylmannosamine, peracetylated)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, 35 mm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to a stock concentration of 10 mM.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM. Gently swirl the plate to ensure even distribution.
-
Incubation: Incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
Washing: After incubation, aspirate the culture medium and wash the cells three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.
Protocol 2: Fluorescence Labeling of Azide-Modified Glycans with this compound
This protocol details the copper-free click chemistry reaction to label the azide-modified glycans with the fluorescent probe this compound.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
PBS or serum-free culture medium
Procedure:
-
Prepare this compound Staining Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in PBS or serum-free medium to a final working concentration of 10-50 µM.
-
Staining: Add the this compound staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with PBS to remove any unreacted this compound.
-
Imaging: The cells are now ready for fluorescence imaging.
Visualizations
References
- 1. MB 543 Alkyne - Ruixibiotech [ruixibiotech.com]
- 2. Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of fluorescent labels for oligosaccharides and introduction of a new postlabeling purification method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. High-Throughput Analysis of Fluorescently Labeled Released N-glycans [premierbiosoft.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound - Ruixibiotech [ruixibiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Labeling Peptides with MB 543 DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of azide-modified peptides with MB 543 DBCO via copper-free click chemistry. This compound is a bright, photostable, and highly water-soluble rhodamine-based dye, making it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and high-resolution microscopy techniques.[1][2] The dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3][4] This bioorthogonal reaction proceeds readily under mild conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling sensitive biological molecules.[3][5]
This compound exhibits an absorption maximum at approximately 544 nm and an emission maximum at around 560 nm.[1][2] It is also insensitive to pH changes in the range of 3 to 10.[1] These spectral properties make it compatible with common laser lines (e.g., 532 nm) and filter sets used in fluorescence imaging.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for experimental design and data analysis.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | 544 nm | [1][2] |
| Maximum Emission Wavelength (λem) | 560 nm | [1][2] |
| Molar Extinction Coefficient | 105,000 cm⁻¹M⁻¹ | [2] |
| Molecular Weight | ~1074.34 g/mol | [2] |
| Purity | >95% (HPLC) | [2] |
| Solubility | Water, DMSO, DMF, MeOH | [2] |
Experimental Protocols
Materials and Reagents
-
Azide-modified peptide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Deionized water
-
Purification system (e.g., HPLC)
-
Lyophilizer
Protocol for Labeling Peptides with this compound
This protocol describes the general procedure for labeling an azide-containing peptide with this compound. Optimization of molar ratios and reaction times may be necessary for specific peptides.
1. Reagent Preparation:
-
Peptide Solution: Prepare a stock solution of the azide-modified peptide in a compatible buffer, such as PBS. The concentration will depend on the specific peptide and downstream application.
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution, typically at a concentration of 1-10 mM. Protect the solution from light.
2. Labeling Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound stock solution to the azide-modified peptide solution.[6] A higher molar excess can increase the labeling efficiency but may also lead to challenges in removing the unreacted dye during purification.[7]
-
Mix the reaction components thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.[6] Higher temperatures can accelerate the reaction, but lower temperatures may be preferable for sensitive peptides.[6]
3. Purification of the Labeled Peptide:
-
Following the incubation, it is crucial to remove the unreacted this compound from the labeled peptide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purification.[8]
-
Example HPLC Purification Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the labeled peptide. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~544 nm (for the MB 543 dye). The peak corresponding to the labeled peptide should absorb at both wavelengths.
-
Collect the fractions containing the purified labeled peptide.
-
4. Lyophilization and Storage:
-
Lyophilize the purified fractions to obtain the labeled peptide as a powder.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light.
Determination of Degree of Labeling (DOL)
The degree of labeling, which is the average number of dye molecules conjugated to each peptide, can be determined spectrophotometrically using the following formula:
DOL = (Amax of conjugate × εpeptide) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the maximum absorption wavelength of the dye (~544 nm).
-
A280 is the absorbance of the conjugate at 280 nm.
-
εpeptide is the molar extinction coefficient of the peptide at 280 nm.
-
εdye is the molar extinction coefficient of this compound (105,000 cm⁻¹M⁻¹).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (A280 / Amax of the free dye).
Visualizations
References
Determining the Degree of Labeling with MB 543 DBCO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Degree of Labeling (DOL) of biomolecules with MB 543 DBCO. This compound is a bright, water-soluble, and photostable fluorescent probe ideal for copper-free click chemistry applications.[1][2][3] Accurate determination of the DOL is critical for ensuring the quality, consistency, and performance of fluorescently labeled conjugates in various research and drug development applications.
Introduction to Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a crucial quality control metric that defines the average number of dye molecules covalently attached to a single biomolecule, such as a protein or antibody.[4] An optimal DOL is essential for maximizing fluorescence signal while avoiding potential issues like self-quenching (which can occur at high DOLs) or insufficient signal (from low DOLs). For most antibody conjugations, a DOL between 2 and 10 is considered ideal. This application note provides a detailed protocol for calculating the DOL of this compound labeled proteins using UV-Vis spectrophotometry.
Principle of DOL Determination
The DOL is determined by measuring the absorbance of the purified conjugate at two key wavelengths: 280 nm, which is the characteristic absorbance maximum for proteins, and 543 nm, the maximum absorbance of the MB 543 dye.[1][5] Since the MB 543 dye also absorbs light at 280 nm, a correction factor (CF) is necessary to accurately determine the protein concentration. The DOL is then calculated as the molar ratio of the dye to the protein.
Quantitative Data for DOL Determination
The following table summarizes the essential quantitative parameters required for calculating the DOL of this compound conjugates.
| Parameter | Value | Reference |
| MB 543 Dye | ||
| Maximum Absorbance (λmax) | 543 nm | [1] |
| Molar Extinction Coefficient (ε_dye_) | 105,000 M⁻¹cm⁻¹ | [1][5] |
| Correction Factor (CF₂₈₀)* | 0.26 | |
| Dibenzocyclooctyne (DBCO) | ||
| Maximum Absorbance (λmax) | ~309 nm | |
| Molar Extinction Coefficient (ε_DBCO_) | ~12,000 M⁻¹cm⁻¹ | |
| Typical IgG Antibody | ||
| Molar Extinction Coefficient (ε_protein_) | 203,000 M⁻¹cm⁻¹ | |
| Molecular Weight | ~150,000 g/mol |
*Note: The correction factor for MB 543 at 280 nm is based on the value for the spectrally identical dye ATTO 540Q (λmax = 543 nm, εmax = 105,000 M⁻¹cm⁻¹).
Experimental Protocols
This section details the key experimental procedures for labeling a protein with this compound and subsequently determining the DOL.
Protocol 1: Labeling of Azide-Modified Protein with this compound
This protocol describes the conjugation of an azide-containing protein with this compound via copper-free click chemistry.
Materials:
-
Azide-modified protein (e.g., antibody) in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 1-10 mM
-
Purification resin (e.g., size-exclusion chromatography column)
-
Reaction tubes
Procedure:
-
Prepare the Protein Solution: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable reaction buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5 to 3-fold molar excess of this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light. Longer incubation times can improve labeling efficiency.
-
Purification: Remove the unreacted this compound from the conjugate using a suitable purification method, such as size-exclusion chromatography or dialysis. This step is critical for accurate DOL determination.
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol outlines the steps to calculate the DOL using absorbance measurements.
Materials:
-
Purified this compound-labeled protein conjugate
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm pathlength)
-
Appropriate buffer for dilution (e.g., PBS)
Procedure:
-
Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 280 nm and 543 nm.
-
Sample Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the purified conjugate solution at 543 nm (A_max_).
-
If the absorbance readings are above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument and record the dilution factor.
-
-
Calculations:
-
Calculate the molar concentration of the dye: [Dye] (M) = A_max / (ε_dye * path length)
-
Calculate the corrected absorbance of the protein at 280 nm: A_protein = A₂₈₀ - (A_max * CF₂₈₀)
-
Calculate the molar concentration of the protein: [Protein] (M) = A_protein / (ε_protein * path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the degree of labeling.
Caption: Experimental workflow for labeling and purification.
Caption: Logical flow for DOL calculation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Insufficient molar excess of this compound. | Increase the molar ratio of this compound to the protein in the labeling reaction. |
| Short incubation time. | Increase the incubation time of the labeling reaction. | |
| Inefficient azide (B81097) modification of the protein. | Optimize the azide modification protocol for the protein. | |
| High DOL | Excessive molar excess of this compound. | Decrease the molar ratio of this compound to the protein. |
| Inaccurate DOL | Incomplete removal of free dye. | Ensure thorough purification of the conjugate before absorbance measurements. |
| Incorrect extinction coefficients or correction factor used. | Verify the accuracy of all constants used in the calculations. | |
| Spectrophotometer not properly blanked or calibrated. | Ensure proper instrument handling and calibration. |
By following these detailed protocols and utilizing the provided data, researchers can confidently and accurately determine the degree of labeling for their this compound-conjugated biomolecules, ensuring robust and reproducible results in their downstream applications.
References
Application Notes and Protocols for MB 543 DBCO in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing MB 543 DBCO, a bright and photostable fluorescent probe, for the detection and quantification of azide-modified biomolecules in flow cytometry. This methodology is based on the highly efficient and bioorthogonal copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
This compound is a rhodamine-based dye conjugated to a dibenzocyclooctyne (DBCO) moiety. This linkage allows for a specific and covalent reaction with azide-containing molecules without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1] Its bright orange fluorescence, with excitation and emission maxima at approximately 544 nm and 560 nm respectively, is well-suited for standard flow cytometry laser lines, such as the 532 nm or 561 nm laser.[2][3] MB 543 is characterized by its high quantum yield, photostability, and pH insensitivity, ensuring reliable performance in various experimental conditions.[1] These properties make this compound an excellent alternative to other spectrally similar dyes like TAMRA and Alexa Fluor® 546.[2]
Principle of Technology: Copper-Free Click Chemistry
The core of this application lies in the SPAAC reaction. This bioorthogonal reaction involves two key steps:
-
Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide (B81097) group. For example, an azide-modified sugar like N-azidoacetylmannosamine (Ac4ManNAz) can be metabolically incorporated into the glycans on the cell surface.[4]
-
Fluorescent Tagging: The azide-modified cells are then treated with this compound. The DBCO group on the fluorophore reacts specifically and efficiently with the azide groups on the cell surface, resulting in a stable triazole linkage and fluorescently labeled cells.[4]
This method allows for the selective labeling of cells that have taken up and processed the azide-modified precursor, enabling researchers to probe various biological processes such as glycan biosynthesis, cell proliferation, and specific protein interactions.
Data Presentation
| Property | Description | Reference |
| Excitation Maximum | ~544 nm | [2] |
| Emission Maximum | ~560 nm | [2] |
| Recommended Laser Line | 532 nm or 561 nm | [5] |
| Extinction Coefficient | >100,000 cm⁻¹M⁻¹ | [3] |
| Key Advantages | Bright, photostable, highly water-soluble, pH-insensitive, suitable for copper-free click chemistry. | [1][2] |
| Spectrally Similar Dyes | TAMRA, Alexa Fluor® 546, DyLight 546®, CF™543 | [2] |
Experimental Protocols
Two primary applications of this compound in flow cytometry are detailed below: labeling of azide-modified cells and staining with an this compound-conjugated antibody.
Protocol 1: Labeling of Metabolically-Labeled Azide-Modified Cells
This protocol describes the general procedure for labeling cells that have been metabolically engineered to express azide groups on their surface.
Materials:
-
Azide-modified metabolic precursor (e.g., Ac4ManNAz)
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometry tubes
Procedure:
-
Metabolic Labeling:
-
Culture cells of interest in their appropriate complete medium.
-
Treat the cells with an optimized concentration of the azide-modified metabolic precursor (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours. The optimal concentration and incubation time should be determined empirically for each cell type and experimental setup.
-
-
Cell Harvesting and Washing:
-
Harvest the cells using a gentle method (e.g., trypsinization for adherent cells, or centrifugation for suspension cells).
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM).
-
Resuspend the cell pellet in FACS buffer.
-
Add this compound to the cell suspension at a final concentration of 1-20 µM. The optimal concentration should be titrated.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound this compound.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer equipped with a 532 nm or 561 nm laser and appropriate emission filters.
-
Protocol 2: Staining with an this compound-Conjugated Antibody
This protocol outlines the conjugation of this compound to an antibody and subsequent use for flow cytometric staining of target cells.
Part A: Antibody Conjugation with this compound-NHS Ester
This procedure assumes the use of an NHS-ester derivative of this compound for conjugation to primary amines on the antibody.
Materials:
-
Purified antibody (carrier-protein free, e.g., no BSA)
-
This compound-NHS Ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
This compound-NHS Ester Preparation:
-
Prepare a 10 mM stock solution of this compound-NHS Ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound-NHS Ester stock solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the conjugated antibody from unreacted dye using a desalting column equilibrated with PBS.
-
Part B: Flow Cytometry Staining
Materials:
-
This compound-conjugated antibody
-
Target cells
-
FACS Buffer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in Protocol 1, Step 2.
-
Resuspend the cells in FACS buffer at a concentration of 1x10⁶ cells/100 µL.
-
-
Staining:
-
Add the optimal dilution of the this compound-conjugated antibody to the cell suspension. This should be determined by titration.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer and analyze as described in Protocol 1, Step 5.
-
Mandatory Visualizations
Experimental Workflow for Metabolic Labeling and Flow Cytometry
References
Application Notes and Protocols for the Purification of MB 543 DBCO Labeled Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of proteins with fluorescent dyes is a critical technique for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays. MB 543 DBCO is a bright, photostable, and highly water-soluble orange fluorescent dye.[1][2][3] It is functionalized with a dibenzocyclooctyne (DBCO) group, which allows for covalent labeling of azide-modified proteins via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This bioorthogonal reaction is highly specific and can be performed in biological systems without interfering with normal biochemical processes.[5][6]
Following the labeling reaction, a critical step is the purification of the this compound labeled protein to remove any unconjugated dye.[7][8] The presence of free dye can lead to high background signals and inaccurate quantification in downstream applications.[9] This document provides detailed protocols for the purification of this compound labeled proteins using common laboratory techniques and presents data to aid in the selection of the most appropriate method.
Principle of Protein Labeling with this compound
The labeling process first involves the introduction of an azide (B81097) group onto the target protein. This is followed by the reaction with this compound. The DBCO group reacts specifically with the azide to form a stable triazole linkage.
Post-Labeling Purification Methodologies
Several methods can be employed to separate the labeled protein from the unreacted this compound dye. The choice of method depends on the protein's properties, the required purity, and the available equipment.
1. Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and highly recommended method for removing unconjugated dyes.[10][11][12][13] SEC separates molecules based on their size.[10][12] The larger labeled protein will elute first from the column, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.[14] This technique is gentle and preserves the biological activity of the protein.[10][11]
2. Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules like the unconjugated dye while retaining the larger labeled protein.[15] Dialysis is suitable for larger sample volumes but can be time-consuming and may lead to sample dilution.[15][16]
3. Affinity Chromatography: If the protein of interest has an affinity tag (e.g., a His-tag or GST-tag), affinity chromatography can be used for purification.[17][18][19] The tagged protein will bind to the column resin, allowing the unconjugated dye to be washed away. The purified labeled protein is then eluted.[17][20]
4. High-Performance Liquid Chromatography (HPLC): Techniques such as Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification of DBCO-conjugated proteins.[5] These methods are particularly useful for separating protein species with varying degrees of labeling.[5]
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Protein Recovery | Purity | Time Required | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by molecular size[10][12] | >85%[6][8] | High | 30-90 minutes[8] | Gentle, preserves protein activity, good for buffer exchange[10][13] | Potential for sample dilution[11] |
| Dialysis | Separation by molecular weight cutoff membrane[15] | >80% | Good to High | 6-24 hours (with multiple buffer changes)[15] | Simple, suitable for large volumes[15] | Time-consuming, potential for sample dilution, risk of protein loss to membrane[15][16] |
| Affinity Chromatography | Specific binding interaction between protein tag and ligand[17][19] | >90% | Very High | 1-3 hours | High selectivity and purity in a single step[17][19] | Requires a tagged protein, elution conditions may affect protein stability[20] |
| HPLC (IEX, HIC, RP-HPLC) | Separation by charge, hydrophobicity[5] | Variable | Highest | 1-2 hours per run | High resolution, can separate different labeled species[5] | Can be denaturing (especially RP-HPLC), requires specialized equipment[5] |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Size-Exclusion Chromatography (Spin Column Format)
This protocol is adapted for small-scale purification, ideal for rapid removal of unconjugated dye.[6]
Materials:
-
This compound labeled protein reaction mixture
-
Zeba™ Dye and Biotin Removal Spin Columns (or equivalent)[6]
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 400 µL of PBS to the top of the resin.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the buffer. Repeat this step twice more for a total of three washes.[6]
-
-
Sample Application and Purification:
-
Place the equilibrated spin column into a clean, labeled microcentrifuge tube.
-
Carefully apply the entire protein labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column and collection tube at 1,000 x g for 2 minutes to collect the purified labeled protein.[6]
-
-
Storage:
-
The purified protein is now in the collection tube. Store at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and freezing at -20°C or -80°C.[21]
-
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound - Ruixibiotech [ruixibiotech.com]
- 4. This compound - Taskcm [taskcm.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Labeling and purification of cellulose-binding proteins for high resolution fluorescence applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 12. goldbio.com [goldbio.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. sinobiological.com [sinobiological.com]
- 19. Introduction to Affinity Chromatography | Bio-Rad [bio-rad.com]
- 20. cube-biotech.com [cube-biotech.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with MB 543 DBCO Conjugates
Welcome to the technical support center for troubleshooting low fluorescence signals with your MB 543 DBCO conjugation experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the labeling and detection of biomolecules using copper-free click chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to a low fluorescence signal in a question-and-answer format.
Q1: My final conjugate shows a very weak or no fluorescence signal. What are the primary reasons for this?
A low or absent fluorescence signal can stem from several factors throughout the experimental workflow, from initial labeling to final imaging. The most common culprits are inefficient conjugation, issues with the dye itself, or problems with the detection instrumentation.
Q2: How can I determine if the low signal is due to poor conjugation efficiency?
Several factors can lead to inefficient Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Consider the following:
-
Suboptimal Molar Ratios: An inappropriate ratio of this compound to your azide-modified biomolecule can result in a low degree of labeling (DOL). It is recommended to perform a titration to find the optimal molar excess of the dye.[1]
-
Reaction Conditions: While SPAAC is robust, reaction kinetics can be influenced by buffer composition, pH, and temperature. Ensure your reaction buffer is free of interfering substances like sodium azide (B81097).[2]
-
Steric Hindrance: The accessibility of the azide and DBCO moieties can be hindered by the local protein environment, reducing reaction efficiency.
-
Reagent Quality: Ensure that your this compound and azide-modified biomolecule are not degraded. Store reagents as recommended by the manufacturer, typically at -20°C and protected from light.[3]
Q3: Could the this compound dye itself be the problem?
Yes, issues with the fluorophore can directly impact the signal intensity.
-
Photobleaching: MB 543, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. Minimize light exposure during all experimental steps.[4]
-
Storage and Handling: Improper storage can lead to degradation of the dye. Always follow the manufacturer's storage recommendations.[3]
-
Quantum Yield: While MB 543 is a bright dye, its quantum yield can be affected by the local chemical environment after conjugation.
Q4: My labeling reaction seems to have worked, but I still see a low signal in my application (e.g., microscopy, flow cytometry). What should I check?
If you have confirmed successful conjugation, the issue may lie in your detection setup and methodology.
-
Incorrect Instrument Settings: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for MB 543 (Excitation max ~543 nm, Emission max ~563 nm).[5][6][7]
-
Low Abundance of Target: If you are labeling a low-abundance protein, the overall signal will inherently be low. Consider using signal amplification techniques if possible.
-
Sample Preparation: For microscopy, ensure proper fixation and mounting of your sample. The choice of mounting medium can also affect signal stability. For flow cytometry, ensure cells are properly permeabilized if targeting an intracellular antigen.[8][9]
-
Cellular Autofluorescence: High background fluorescence from your cells or sample matrix can obscure the specific signal. Include an unstained control to assess the level of autofluorescence.[9]
Q5: I am observing high background noise along with my weak signal. What could be the cause?
High background can be due to several factors:
-
Excess Unconjugated Dye: Incomplete removal of free this compound after the labeling reaction is a common cause of high background. Ensure your purification method is effective.[10]
-
Non-specific Binding: The dye-conjugate may be binding non-specifically to other components in your sample. Include appropriate blocking steps in your protocol.[11]
-
Contaminants in Buffers: Ensure all buffers are freshly prepared and filtered to remove any fluorescent impurities.
Quantitative Data Summary
The following tables provide key quantitative data for this compound and related reagents to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~543 nm | [5][6][7] |
| Emission Maximum (λem) | ~563 nm | [5][6][7] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹ | [5] |
| Recommended Laser Line | 532 nm | [5] |
| Spectrally Similar Dyes | Alexa Fluor® 546, Atto™ 543, CF® 543 | [5] |
Table 2: Quantum Yields of Related Fluorophores
| Fluorophore | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |
| Rhodamine 6G | 0.95 | Ethanol | [12] |
| Rhodamine B | 0.31 | Water | [13] |
| Alexa Fluor 546 | ~0.79* | Aqueous Buffer | [14][15] |
*Note: The quantum yield of fluorescent dyes can be highly dependent on their local environment. This value is for the free dye and may change upon conjugation. MB 543 is a rhodamine-based dye and is expected to have a high quantum yield.[16]
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using this compound.
Protocol: Labeling of an Azide-Modified Protein with this compound
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare your azide-containing protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a final concentration of 10 mM.
2. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to your azide-modified protein solution.
-
The final concentration of DMSO in the reaction mixture should ideally be below 20% to avoid protein denaturation.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Labeled Protein:
-
Remove the unreacted this compound using a suitable purification method. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method for separating the labeled protein from the free dye.[10]
-
Follow the manufacturer's instructions for the chosen purification column.
4. Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~543 nm (for MB 543).
-
The DOL can be calculated using the following formula: DOL = (A_max_dye * ε_protein) / ( (A_280 - (A_max_dye * CF)) * ε_dye ) Where:
-
A_max_dye is the absorbance at the dye's maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (this value is dye-specific and should be obtained from the manufacturer if available).
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
5. Storage:
-
Store the purified this compound-labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting low fluorescence signals with this compound conjugates.
Caption: A troubleshooting workflow for diagnosing low fluorescence signals.
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A general experimental workflow for labeling with this compound.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. This compound - Ruixibiotech [ruixibiotech.com]
Technical Support Center: Preventing Protein Aggregation During MB 543 DBCO Labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve protein aggregation issues encountered during labeling with MB 543 DBCO.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after I add the this compound reagent?
Protein aggregation during labeling with this compound is often caused by a combination of factors related to the physicochemical properties of the label and the reaction conditions. The primary causes include:
-
Increased Hydrophobicity : Both the fluorescent dye (MB 543) and the DBCO group are inherently hydrophobic.[1] Covalently attaching these molecules to the surface of a protein increases its overall hydrophobicity, which can promote intermolecular interactions and lead to aggregation.[1][2]
-
Over-labeling : Using a high molar ratio of the labeling reagent to the protein can lead to the modification of numerous surface residues. This can significantly alter the protein's net charge and isoelectric point (pI), reducing its solubility and stability.[2][3] For DBCO reagents, molar ratios above 5:1 (reagent:protein) have been shown to cause precipitation.[1]
-
Sub-optimal Buffer Conditions : Proteins are highly sensitive to their environment. If the buffer's pH, ionic strength, or composition is not optimal for your specific protein, it can become unstable and more prone to aggregation, even before the labeling reagent is added.[1][2] Proteins are generally least soluble at a pH that matches their isoelectric point (pI).[4]
-
High Protein Concentration : Labeling reactions performed at high protein concentrations increase the probability of intermolecular interactions, which can initiate and accelerate the aggregation process.[1][3][4]
Q2: How can I detect protein aggregation?
Aggregation can manifest in different ways, from visible particles to soluble, high-molecular-weight species. Methods for detection include:
-
Visual Inspection : The most obvious sign of severe aggregation is the appearance of turbidity, cloudiness, or visible precipitates in the solution.[2][5]
-
UV-Vis Spectroscopy : An abnormally high absorbance reading at 350 nm (A350) can indicate the presence of light-scattering soluble aggregates.
-
Size Exclusion Chromatography (SEC) : This is a powerful method to separate and quantify monomers, dimers, and larger soluble aggregates. Aggregates will appear as peaks eluting earlier than the monomeric protein.[5]
-
Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and can detect the presence of soluble aggregates that are much larger than the native protein.[5]
Q3: What is the optimal molar ratio of this compound to my protein?
The optimal molar ratio is protein-dependent and represents a balance between achieving a sufficient degree of labeling (DOL) and minimizing aggregation. Over-labeling is a common cause of aggregation.[3]
It is highly recommended to perform a titration experiment to determine the ideal stoichiometry for your specific protein. Start with a range of molar excess values (e.g., 2:1, 5:1, 10:1, 20:1 reagent-to-protein) and analyze the results for both labeling efficiency and aggregation.
Q4: How does protein concentration affect aggregation during labeling?
While higher protein concentrations can increase the rate of the labeling reaction, they also significantly raise the risk of aggregation.[3] It is generally advisable to perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL) to reduce intermolecular interactions.[1] If a high final concentration of the labeled protein is required, it is better to perform the labeling at a lower concentration and then carefully concentrate the purified product using a gentle method.[3]
Q5: What are the ideal buffer conditions for the labeling reaction?
The ideal buffer must maintain the stability of your target protein while being compatible with the labeling chemistry. Since every protein is different, there is no universal "best" buffer, but the following principles apply:
-
pH : The amine-reactive NHS or TFP ester on the DBCO reagent reacts most efficiently at a slightly alkaline pH (typically 7.2-8.5).[2] However, the primary consideration should be the pH at which your protein is most stable. Avoid the protein's pI.[4]
-
Ionic Strength : Salt concentrations can influence protein stability. For some proteins, low salt can lead to aggregation, so including a moderate salt concentration (e.g., 100-150 mM NaCl) can be beneficial for screening electrostatic interactions.[3][6]
-
Additives : The inclusion of stabilizing excipients is a highly effective strategy to prevent aggregation.[2]
Troubleshooting Guide
Use this guide to address common issues encountered during this compound labeling.
Issue 1: Visible Precipitation or Cloudiness During/After Labeling
This indicates significant, irreversible aggregation. The primary goal is to adjust the core reaction parameters to prevent this from occurring.
Table 1: Optimization of Core Reaction Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Molar Ratio (Reagent:Protein) | Reduce to a lower ratio (e.g., start at 3:1 or 5:1). | A high degree of labeling with hydrophobic molecules is a primary cause of aggregation. A titration experiment is essential to find the sweet spot.[3] |
| Protein Concentration | Decrease the protein concentration to 1-2 mg/mL or lower. | Reduces the frequency of intermolecular collisions that lead to aggregation.[1][3] |
| Reagent Addition | Dissolve the this compound reagent in a small volume of anhydrous DMSO first. Add the dissolved reagent to the protein solution slowly and with gentle, continuous mixing. | Prevents localized high concentrations of the hydrophobic reagent, which can cause immediate precipitation.[2] |
| Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer incubation time. | Slows down both the labeling reaction and the aggregation process, giving the protein more time to remain stable.[3] |
Issue 2: Labeled Protein Appears Clear, but Soluble Aggregates are Detected by SEC or DLS
This suggests that while gross precipitation has been avoided, the conditions are still sub-optimal and are promoting the formation of smaller, soluble aggregates. The focus here should be on optimizing the buffer composition.
Table 2: Common Buffer Additives to Prevent Aggregation
| Additive Class | Example(s) | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Polyols/Sugars | GlycerolSucrose | 5-20% (v/v)0.25 M | Act as cryo- and osmoprotectants, stabilizing the native protein structure.[2][7] |
| Amino Acids | ArginineProline | 50-250 mM | Can suppress aggregation by interacting with hydrophobic patches and increasing protein solubility.[2][7] |
| Non-ionic Detergents | Tween-20CHAPS | 0.01-0.1% (v/v) | Help to solubilize proteins and prevent aggregation driven by hydrophobic interactions without causing denaturation.[4][5] |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol) | 1-5 mM | Prevents the formation of non-native intermolecular disulfide bonds, which can be a cause of aggregation for proteins containing cysteine residues.[1][4][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point for labeling a protein with an amine-reactive this compound reagent. Note: All parameters should be optimized for your specific protein.
-
Buffer Preparation : Prepare a suitable reaction buffer (e.g., Phosphate-Buffered Saline, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If your protein is prone to aggregation, supplement this buffer with a stabilizer from Table 2 (e.g., 50 mM Arginine).
-
Protein Preparation : Exchange the buffer of your protein solution into the reaction buffer to a final concentration of 1-2 mg/mL. Ensure any buffers containing primary amines (e.g., Tris) are removed.
-
Reagent Preparation : Immediately before use, dissolve the amine-reactive this compound reagent in anhydrous DMSO to create a 10 mM stock solution.
-
Calculate Reagent Volume : Calculate the volume of the 10 mM stock solution needed to achieve the desired molar excess (e.g., 5-fold molar excess) for your protein amount.
-
Labeling Reaction : Add the calculated volume of the this compound stock solution to the protein solution dropwise while gently stirring.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Immediately after incubation, remove the unreacted label and any small aggregates. Size exclusion chromatography (SEC) or a desalting spin column is highly recommended.[3] The purified, labeled protein should be transferred to a storage buffer optimized for its long-term stability.
-
Analysis : Characterize the final product by measuring the protein concentration (A280) and dye concentration (absorbance at ~543 nm) to determine the Degree of Labeling (DOL). Analyze for aggregation using SEC or DLS.
Protocol 2: Optimizing the Molar Ratio to Minimize Aggregation
-
Set up Parallel Reactions : Prepare several identical aliquots of your protein in the reaction buffer (e.g., 5 reactions of 100 µg protein each).
-
Vary Molar Ratios : Prepare a dilution series of the this compound stock solution. Add the reagent to each protein aliquot to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 15:1, 20:1).
-
Incubate and Purify : Incubate all reactions under identical conditions (time, temperature). Purify each reaction separately using identical methods (e.g., desalting spin columns).
-
Analyze Results : For each sample, perform the following analysis:
-
Measure the DOL.
-
Measure the final protein recovery.
-
Analyze the aggregation state using SEC.
-
-
Select Optimal Ratio : Choose the highest molar ratio that provides an acceptable DOL without causing a significant increase in aggregation or a decrease in protein recovery.
Visualizations
Caption: Experimental workflow for this compound labeling and troubleshooting aggregation.
Caption: Key factors contributing to protein aggregation during labeling reactions.
References
effect of pH on MB 543 DBCO conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of pH on MB 543 DBCO conjugation efficiency. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bright, water-soluble fluorescent probe used for labeling biomolecules.[1][2] It consists of the orange fluorescent dye MB 543 and a dibenzocyclooctyne (DBCO) functional group.[3][4] The DBCO group enables covalent labeling of azide-modified molecules through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] This reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[7]
Q2: Does the pH of the reaction buffer affect the conjugation efficiency of this compound?
Yes, the pH of the reaction buffer can significantly influence the rate of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. Generally, higher pH values within a certain range can lead to increased reaction rates.[1][5] For most bioconjugation applications, a pH between 7 and 9 is recommended to balance the reaction rate with the stability of the biomolecules involved.[2]
Q3: What is the optimal pH for this compound conjugation?
While there isn't a single "optimal" pH for all applications, a range of pH 7.0-8.5 is generally recommended for efficient SPAAC reactions with DBCO linkers.[8] It is important to consider the stability of your specific biomolecule at the chosen pH. For instance, while a pH closer to 9 can increase the rate of amine labeling, it may also increase the hydrolysis of certain reagents.
Q4: How does the fluorescence of MB 543 dye behave at different pH levels?
The MB 543 dye itself is highly stable and its fluorescent properties are insensitive to pH changes within the range of pH 3 to 10.[2][3][4] This means that while the conjugation efficiency is pH-dependent, the fluorescence of the successfully conjugated dye will be stable across a broad range of experimental conditions.
Q5: Which buffers are recommended for this compound conjugation reactions?
Phosphate-buffered saline (PBS) and HEPES are commonly used buffers for SPAAC reactions.[1][5] Studies have shown that the choice of buffer can impact the reaction kinetics, with HEPES at pH 7 sometimes providing higher reaction rates than PBS at the same pH.[5][6] It is crucial to avoid buffers containing sodium azide (B81097) (NaN₃) , as the azide in the buffer will compete with your azide-modified biomolecule for reaction with the DBCO group, thereby reducing conjugation efficiency.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH of the reaction buffer may be too low, slowing down the reaction rate. | Increase the pH of the reaction buffer to a range of 7.5-8.5, ensuring your biomolecule remains stable.[5] |
| Incompatible Buffer: The buffer system may be inhibiting the reaction or contain competing azides. | Switch to a recommended buffer such as PBS or HEPES.[1] Ensure the buffer is free of sodium azide.[9] Consider screening different buffer systems to find the optimal one for your specific reactants.[6] | |
| Steric Hindrance: Bulky groups near the azide or DBCO moiety may be preventing the reaction. | Consider introducing a PEG linker between the DBCO/azide and the molecule of interest to increase accessibility.[5] | |
| Precipitation of Reactants | Solubility Issues: The this compound or the target biomolecule may not be fully soluble in the reaction buffer. | This compound is generally water-soluble.[10] If solubility issues are suspected, consider using a co-solvent like DMSO. Keep the final concentration of the organic solvent low (typically <10-20%) to avoid protein precipitation.[1][9] |
| Inconsistent Results | Variability in pH: Small variations in buffer preparation can lead to inconsistent pH and reaction rates. | Prepare fresh buffers and accurately measure the pH before each experiment. |
Quantitative Data Summary
The rate of SPAAC reactions is often described by second-order rate constants. The following table summarizes the effect of different buffers and pH on the reaction rate of a sulfo-DBCO amine with azide-containing molecules, providing an insight into how reaction conditions can be optimized.
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Sulfo DBCO-amine + 3-azido-L-alanine (M⁻¹s⁻¹) |
| PBS (pH 7) | 0.85 | 0.32 |
| HEPES (pH 7) | 1.22 | 0.55 |
| DMEM | 0.97 | 0.59 |
| RPMI | 0.77 | 0.27 |
| Data adapted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare the azide-modified protein in an azide-free buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[9]
-
Adjust the pH of the protein solution to 7.5-8.0.
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Confirm conjugation by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~544 nm (for MB 543).
-
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing MB 543 DBCO Click Chemistry Reactions
Welcome to the technical support center for MB 543 DBCO click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the yield of your strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results.
Troubleshooting Guide: Enhancing Reaction Yield
This guide addresses the most common issue encountered during this compound click chemistry: low or no product yield. The following sections are formatted in a question-and-answer style to directly tackle specific problems.
Issue 1: My reaction yield is significantly lower than expected.
Several factors could be contributing to a low yield. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Question: How can I verify the quality of my this compound and azide-containing molecule?
Answer:
-
Storage: this compound should be stored at -20°C and protected from light and moisture.[1] Before use, allow the vial to come to room temperature before opening to prevent condensation.
-
Solubility: this compound is soluble in water, DMSO, DMF, and MeOH. If you observe poor solubility, the reagent may have degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO before adding to your aqueous reaction mixture.[2]
-
Azide Partner: Ensure your azide-containing molecule is pure and has been stored under appropriate conditions to prevent degradation. Avoid using buffers containing sodium azide, as it will react with the DBCO group.[3][4]
Question: What is the optimal molar ratio of this compound to the azide-containing molecule?
Answer: For optimal results, a molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the this compound for every 1 molar equivalent of the azide-containing molecule.[2][3] However, if your azide-modified molecule is more precious, this ratio can be inverted.[2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents can enhance efficiency.[2]
Question: What are the recommended reaction conditions (temperature, time, solvent, pH)?
Answer:
-
Temperature: DBCO-azide reactions are effective across a range of temperatures, from 4°C to 37°C.[2] Higher temperatures generally result in faster reaction rates.[2] For sensitive biomolecules, performing the reaction overnight at 4°C is a good option.[2]
-
Time: Typical reaction times are between 4 to 12 hours at room temperature.[2][5] However, incubation for up to 48 hours may be necessary to maximize the yield in some cases.[2]
-
Solvent: The reaction is compatible with various solvents, including aqueous buffers (like PBS and HEPES) and organic solvents (like DMSO and DMF).[2] For biomolecule conjugations, aqueous buffers are preferred. If this compound has poor aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[2][4][6]
-
pH: The pH of the reaction buffer can significantly impact the reaction rate.[7][8][9] Generally, higher pH values tend to increase reaction rates.[7][8] However, the stability of your biomolecule at different pH levels should be considered. A pH range of 7-9 is commonly used for reactions involving proteins.[10]
Question: How can I be sure my purification method is not causing product loss?
Answer: Unreacted this compound and byproducts must be removed to obtain a pure conjugate. Common purification methods include:
-
Size-exclusion chromatography (e.g., desalting columns)[11]
-
Dialysis[11]
-
High-performance liquid chromatography (HPLC)[12]
-
Precipitation with acetone (B3395972) (for oligonucleotides) or ethanol (B145695) (for DNA)[12][13]
Ensure your chosen method is appropriate for the size and properties of your final product to avoid accidental loss.
Frequently Asked Questions (FAQs)
Caption: Key parameters influencing this compound click chemistry yield.
Q1: What are the spectral properties of this compound? A1: this compound has an absorption maximum at approximately 543-544 nm and an emission maximum around 563-566 nm.[1][14] It is spectrally similar to dyes like Alexa Fluor® 546 and CF® 543.[1][15]
Q2: Is this compound sensitive to pH? A2: No, MB 543 is a rhodamine-based dye that is highly water-soluble and pH-insensitive in a range from pH 3 to 10.[1][14]
Q3: Can I monitor the progress of my click reaction? A3: Yes, the reaction can be monitored by UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak around 310 nm, which will decrease as the reaction proceeds and the DBCO is consumed.[4]
Q4: What should I do if my biomolecule is sensitive to organic solvents? A4: this compound is water-soluble, which is advantageous for reactions with sensitive biomolecules.[1][15] If a stock solution in an organic solvent is necessary, keep the final concentration in the aqueous reaction mixture as low as possible (e.g., <10-20%) to maintain the stability of your biomolecule.[2][11]
Quantitative Data on Reaction Parameters
The rate of a SPAAC reaction is influenced by several factors. The data below, derived from studies on DBCO reactions, can help guide your optimization efforts.
| Parameter | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Key Takeaway[7][8] |
| Buffer Type (pH 7) | PBS | 0.32–0.85 | HEPES | 0.55–1.22 | HEPES buffer at pH 7 generally results in a faster reaction rate compared to PBS at the same pH. |
| pH (HEPES Buffer) | pH 7 | 0.55–1.22 | pH 8 | Generally faster | Higher pH values tend to increase the reaction rate, though this effect can be buffer-dependent. |
| Temperature | 25 °C | Slower | 37 °C | Faster | Increasing the temperature accelerates the reaction rate.[2] |
Experimental Protocols
Protocol 1: General Labeling of an Azide-Modified Protein with this compound
This protocol provides a starting point for conjugating this compound to an azide-functionalized protein. Optimization may be required for specific applications.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in a suitable buffer.
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Initiate Conjugation: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the protein solution.[2] Ensure the final DMSO concentration remains below 20%.[2][4]
-
Incubate: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Purify the Conjugate: Remove unreacted this compound using a desalting column equilibrated with your buffer of choice (e.g., PBS).[11]
-
Characterize and Store: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry. Store the labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.
Protocol 2: Optimizing Reaction Conditions
To maximize yield, it is often necessary to test a matrix of conditions.
Procedure:
-
Set up Parallel Reactions: Prepare several small-scale reactions in parallel.
-
Vary a Single Parameter: In each reaction, vary one parameter at a time. For example:
-
Molar Ratio: Set up reactions with different molar ratios of this compound to your azide-molecule (e.g., 1:1, 3:1, 5:1).
-
Temperature: Incubate parallel reactions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
pH: Prepare your reaction in buffers with different pH values (e.g., pH 6.5, 7.4, 8.5), ensuring your biomolecule is stable at these pHs.
-
-
Maintain Consistent Incubation Time: Keep the incubation time the same for all parallel reactions initially.
-
Analyze the Outcome: After incubation and purification, analyze the yield of each reaction using an appropriate method (e.g., fluorescence spectroscopy, HPLC, or gel electrophoresis) to determine the optimal condition.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. broadpharm.com [broadpharm.com]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. vectorlabs.com [vectorlabs.com]
common mistakes to avoid in MB 543 DBCO labeling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using MB 543 DBCO for copper-free click chemistry labeling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the labeling of azide-modified molecules with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Inhibition of the click reaction: The presence of sodium azide (B81097) in the reaction buffer is a common inhibitor of the DBCO-azide reaction.[1] Hydrolysis of DBCO reagent: this compound is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation.[2][3] Suboptimal reaction conditions: The reaction may be too dilute, or the incubation time too short.[2][3][4][5] Inefficient removal of excess quenching agent: If a quenching step is used after an initial activation (e.g., of a protein with a DBCO-NHS ester), residual quenching agent can interfere with the subsequent click reaction. | Buffer selection: Ensure all buffers are free of sodium azide. Use dialysis or a desalting column to exchange the buffer if necessary.[1] Proper reagent handling: Equilibrate the this compound vial to room temperature before opening to prevent condensation.[3] Store desiccated at -20°C.[6][7][8] Optimize reaction parameters: Increase the concentration of reactants. Extend the incubation time (reactions can run from 4-12 hours or even overnight at 4°C).[1][2][4] Consider performing the reaction at a slightly elevated temperature (e.g., 37°C).[2][3][5] Thorough purification: Use a spin desalting column or dialysis to effectively remove any unreacted reagents before proceeding with the click reaction.[1][2][3][5] |
| High Background Fluorescence | Excess unreacted this compound: Insufficient purification after the labeling reaction will result in a high background signal. | Purification: Remove unreacted this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][2][3][5] |
| Precipitation of Labeled Molecule | Hydrophobicity of the dye: While MB 543 is described as hydrophilic, high degrees of labeling can sometimes lead to aggregation and precipitation of the target molecule.[8][9][10][11] | Optimize molar ratio: Reduce the molar excess of this compound used in the labeling reaction to achieve a lower degree of labeling. Solubility enhancers: The inclusion of a hydrophilic PEG spacer in some DBCO reagents can improve the solubility of the final conjugate.[12] |
| Inconsistent Labeling Efficiency | Variability in reagent preparation: Inconsistent concentrations of this compound stock solutions can lead to variable results. Degradation of DBCO reagent: The DBCO functional group can lose reactivity over time, especially with repeated freeze-thaw cycles or prolonged storage.[1][12] | Fresh reagent solutions: Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[2][3] Proper storage and handling: Aliquot the this compound upon receipt to minimize freeze-thaw cycles. Store desiccated at -20°C.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent probe used for copper-free click chemistry. It consists of the orange fluorescent dye MB 543, which has an excitation maximum of approximately 543 nm and an emission maximum of around 563 nm, attached to a dibenzocyclooctyne (DBCO) group.[6][7][8][9][10] The DBCO group reacts specifically and covalently with azide-modified molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[11][12][13] This reaction is bioorthogonal, meaning it can occur in complex biological samples without interfering with native biochemical processes.[2][3][5]
Q2: What solvents can I use to dissolve this compound?
A2: this compound is soluble in water, as well as organic solvents such as DMSO, DMF, and MeOH.[6][7] For preparing stock solutions, it is recommended to use an anhydrous water-miscible organic solvent like DMSO or DMF.[2][3]
Q3: What storage conditions are recommended for this compound?
A3: this compound should be stored at -20°C and desiccated to protect it from moisture.[6][7][8] It is advisable to equilibrate the vial to room temperature before opening to prevent condensation.[3]
Q4: Can I use buffers containing sodium azide with this compound?
A4: No. Buffers containing sodium azide should be avoided as azide will react with the DBCO group, inhibiting the desired labeling reaction.[1][4]
Q5: What are the optimal reaction conditions for this compound labeling?
A5: Optimal conditions can vary depending on the specific application. However, reactions are typically performed in an aqueous buffer (e.g., PBS) at a pH between 7.0 and 8.5. The reaction can proceed at room temperature or 4°C.[1][4] Incubation times can range from 4 to 12 hours, or even overnight.[1][2][4] For less reactive azides or dilute samples, increasing the temperature to 37°C may improve efficiency.[2][3][5]
Q6: How can I determine the degree of labeling (DOL)?
A6: The degree of labeling can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm and the absorbance of the MB 543 dye at its excitation maximum (~543 nm). The molar extinction coefficient of MB 543 is approximately 105,000 cm⁻¹M⁻¹. The specific protocol for calculating the DOL will depend on the extinction coefficient of your target molecule.
Experimental Protocol: Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for labeling an azide-modified protein. Optimization may be required for your specific protein and application.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare the protein in an azide-free buffer (e.g., PBS, pH 7.4).
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
2. Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to your azide-modified protein solution.[4]
-
Note: The optimal molar ratio should be determined empirically. For initial experiments, a 2-fold molar excess is a good starting point.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
3. Purification of the Labeled Protein:
-
Remove unreacted this compound using a desalting column suitable for your protein's molecular weight.
-
Collect the fractions containing the labeled protein.
4. Characterization:
-
Determine the degree of labeling by measuring the absorbance at 280 nm and ~543 nm.
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and purity. The fluorescently labeled protein should be visible under appropriate illumination.
5. Storage:
-
Store the purified, labeled protein at 4°C or -20°C, protected from light. The appropriate storage conditions will depend on the stability of your target protein.
Experimental Workflow
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Ruixibiotech [ruixibiotech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. This compound - Taskcm [taskcm.com]
storage and handling of MB 543 DBCO to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of MB 543 DBCO to ensure optimal reactivity in copper-free click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
This compound should be stored at -20°C and desiccated immediately upon receipt.[1][2][3] While it is shipped at ambient temperature, long-term storage at this temperature is not recommended.[1][2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Briefly centrifuge the vial to ensure the powder is at the bottom before opening. Dissolve the solid in the chosen solvent to your desired concentration.
Q3: What is the recommended storage condition for the stock solution?
For long-term storage, aliquots of the stock solution should be stored at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare multiple small aliquots. Some sources suggest that DBCO-functionalized antibodies can be stored at -20°C for up to a month, but it's important to note that the DBCO functional group may lose reactivity over time.
Q4: Is this compound light-sensitive?
Yes, as a fluorescent dye, this compound is light-sensitive. Both the solid compound and its solutions should be protected from light to maintain its fluorescent properties and reactivity.
Q5: In which solvents is this compound soluble?
This compound is soluble in water, DMSO, DMF, and methanol (B129727) (MeOH).[1][3]
Q6: What are the spectral properties of this compound?
This compound has a maximum absorption at approximately 543-544 nm and a maximum emission at around 560-566 nm.[1][4][5] It is a bright and photostable orange fluorescent dye.[1][2][4]
Q7: Is the fluorescence of this compound sensitive to pH?
No, a key feature of MB 543 is its pH insensitivity in a range of pH 3 to 10.[5][6][7]
Troubleshooting Guides
Issue 1: Low or No Reactivity in Click Chemistry Reaction
If you observe poor or no conjugation of this compound with your azide-containing molecule, consider the following potential causes and solutions.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Degradation of this compound | Ensure the compound has been stored correctly at -20°C and protected from light and moisture. Prepare fresh stock solutions in anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles. |
| Incompatible Buffer Components | Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide (B81097), as these can react with the DBCO group.[8][9] Use buffers such as phosphate-buffered saline (PBS). |
| Suboptimal Reaction Conditions | Reactions are typically more efficient at higher concentrations and temperatures ranging from 4°C to 37°C.[9] Consider optimizing the reaction time (typically 4-12 hours) and temperature. |
| Steric Hindrance | If the azide or DBCO group is sterically hindered within your molecules, the reaction rate may be reduced. Consider designing linkers with increased length to improve accessibility. |
| Incorrect Molar Ratio | A molar excess of one reactant is often recommended to drive the reaction. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 equivalent of the azide-containing molecule. |
Troubleshooting Workflow for Low Reactivity
Caption: A decision tree for troubleshooting low reactivity issues with this compound.
Issue 2: High Background Fluorescence
High background can obscure your signal and lead to inaccurate results. Here are some common causes and how to address them.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Excess Unreacted this compound | Ensure complete removal of unreacted this compound after the labeling reaction through appropriate purification methods such as size-exclusion chromatography, dialysis, or spin columns. |
| Non-specific Binding | Increase the number and duration of wash steps after the staining procedure. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help. Consider using a blocking agent appropriate for your sample. |
| Autofluorescence of Sample | Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high in the orange channel, consider using a fluorophore with a different emission spectrum. |
| High Concentration of this compound | Using too high a concentration of the fluorescent probe can lead to increased non-specific binding. Perform a titration experiment to determine the optimal concentration for your application. |
| Contaminated Buffers or Reagents | Ensure all buffers and reagents are freshly prepared and free from fluorescent contaminants. Filter buffers if necessary. |
Experimental Workflow for Reducing High Background
Caption: A stepwise workflow for diagnosing and reducing high background fluorescence.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until all the solid is dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Protocol: Quantifying Labeling Efficiency using UV-Vis Spectroscopy
The degree of labeling (DOL) can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~544 nm (for MB 543).
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 544 nm (A544) using a spectrophotometer.
-
Calculate the concentration of the protein using the following formula, which includes a correction factor for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A544 x CF)] / εprotein
-
CF is the correction factor (A280 / A544 of free this compound).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A544 / εdye
-
εdye for MB 543 is approximately 105,000 cm-1M-1.[1]
-
-
Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
Note: This protocol provides a general guideline. For the most accurate determination of the correction factor, it is best to measure the absorbance of free this compound under the same buffer conditions.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound - Ruixibiotech [ruixibiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
impact of buffer choice on MB 543 DBCO conjugation success
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB 543 DBCO for conjugation via copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for this compound conjugation?
A1: For successful conjugation, it is recommended to use non-amine-containing buffers with a pH between 7 and 9.[1][2] Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, borate (B1201080), and carbonate/bicarbonate buffers.[1][2]
Q2: Are there any buffers I should avoid for this conjugation?
A2: Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for reaction with the DBCO moiety.[1] Additionally, do not use buffers containing sodium azide (B81097), as azide will react directly with the DBCO group.[1][3]
Q3: How does pH affect the conjugation efficiency?
A3: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is generally efficient over a pH range of 7-9.[1][2] Some studies have shown that higher pH values can increase the reaction rate, but this can also depend on the specific buffer system used.[4] The fluorescent dye MB 543 itself is pH-insensitive from pH 3 to 10, so the primary consideration for pH is the stability of your biomolecule and the kinetics of the click reaction.[5][6]
Q4: Can I use organic solvents in my reaction?
A4: Yes, water-miscible organic solvents like DMSO or DMF can be used to dissolve the this compound reagent before adding it to the reaction mixture.[1][2] However, it is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent precipitation of proteins or other biomolecules.[7]
Q5: What is the optimal temperature and incubation time for the conjugation?
A5: this compound conjugation can be performed at a range of temperatures, from 4°C to 37°C.[1] A common starting point is to incubate at room temperature for 4-12 hours.[2][8] For sensitive biomolecules, the reaction can be carried out overnight at 4°C.[2][9] Higher temperatures will generally increase the reaction rate.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Incorrect Buffer: Use of amine-containing (e.g., Tris, glycine) or azide-containing buffers. | Perform a buffer exchange into a recommended buffer like PBS, HEPES, or borate at pH 7-9.[1][3] |
| Hydrolyzed DBCO Reagent: this compound is moisture-sensitive. | Allow the reagent vial to equilibrate to room temperature before opening. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][2] | |
| Suboptimal Molar Ratio: Insufficient excess of one reactant. | A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-reagent to the azide-containing molecule.[8] | |
| Precipitation in Reaction | High Concentration of Organic Solvent: Using too much DMSO or DMF to dissolve the DBCO reagent. | Ensure the final concentration of the organic co-solvent is below 20% to maintain protein solubility.[7] |
| Protein Aggregation: The protein of interest may be prone to aggregation under the reaction conditions. | Consider performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inconsistent Results | Buffer Variability: Different buffer components can affect reaction kinetics. | For consistent results, use the same buffer composition and pH for all experiments. A study on a similar DBCO molecule showed that HEPES buffer resulted in the highest reaction rates compared to PBS and borate buffers.[4][10] |
| Variability in Reagent Preparation: Inconsistent concentrations of reactants. | Carefully prepare fresh solutions of this compound for each experiment and accurately determine the concentration of your target molecule. |
Quantitative Data on Buffer Impact
| Buffer (pH 7) | Rate Constant (k2, M⁻¹s⁻¹) |
| HEPES | 0.55 - 1.22 |
| Borate | Not specified, but generally higher rates observed |
| PBS | 0.32 - 0.85 |
| MES | Lower rates observed |
Data adapted from a study on sulfo DBCO-amine and may be used as a general guideline for relative buffer performance in SPAAC reactions.[4][10]
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
1. Preparation of Protein:
- Dissolve the protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[7]
- If the protein solution contains incompatible buffer components, perform a buffer exchange using dialysis or a desalting column.
2. Preparation of this compound Solution:
- Immediately before use, allow the vial of this compound to warm to room temperature.
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1][9]
3. Conjugation Reaction:
- Add a 20-30 fold molar excess of the 10 mM this compound stock solution to the protein solution.[9]
- Ensure the final concentration of DMSO or DMF is below 20%.[7]
- Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.[2][9]
4. Quenching and Purification (Optional but Recommended):
- To quench any unreacted DBCO, you can add a solution of an azide-containing small molecule.
- Remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography.
5. Characterization:
- Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the MB 543 dye (at ~543 nm).[2]
Visualizations
Caption: Experimental workflow for this compound conjugation to a protein.
Caption: Impact of buffer choice on this compound conjugation success.
References
- 1. interchim.fr [interchim.fr]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle of Brightness and Endurance: MB 543 DBCO vs. Alexa Fluor 546
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. In the arena of orange-fluorescent dyes, both MB 543 DBCO and Alexa Fluor 546 have emerged as popular choices for a variety of applications, including fluorescence microscopy, flow cytometry, and high-resolution imaging. This guide provides an objective comparison of these two fluorophores, focusing on their photostability and key spectral properties, supported by available experimental data and detailed methodologies.
At a Glance: Key Quantitative Data
| Property | This compound | Alexa Fluor 546 |
| Excitation Maximum (nm) | 544[1][2] | 556[3] |
| Emission Maximum (nm) | 560[1][2] | 573[3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 105,000[2] | 112,000[4] |
| Fluorescence Quantum Yield (Φ) | High (specific value not published)[5] | 0.79[6] |
| Photostability | Described as "bright and photostable"[1][2] | Described as having "high photostability"[3] |
Delving Deeper: A Comparative Analysis
Both this compound and Alexa Fluor 546 are intensely bright fluorescent dyes, a property underscored by their high molar extinction coefficients and, in the case of Alexa Fluor 546, a high fluorescence quantum yield.[2][4][6] A higher molar extinction coefficient indicates a greater ability to absorb light, while a high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence.
The primary differentiator for many applications, particularly those involving long-term imaging or intense illumination, is photostability—the dye's resistance to photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. Both manufacturers and independent studies describe this compound and Alexa Fluor 546 as being highly photostable.[1][2][3] However, without a direct quantitative comparison, such as the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by half under continuous illumination), a definitive recommendation for one over the other based solely on photostability is not possible from the available data. Anecdotal evidence from some researchers suggests that Alexa Fluor 546 can be susceptible to rapid photobleaching under certain conditions, though this can be influenced by the experimental setup and sample environment.[7]
Experimental Protocol: Benchmarking Photostability
For researchers wishing to perform their own direct comparison of fluorophore photostability, the following experimental protocol provides a standardized methodology.
Objective:
To quantify and compare the photostability of this compound and Alexa Fluor 546 by measuring their photobleaching half-lives under controlled and identical conditions.
Materials:
-
This compound and Alexa Fluor 546, conjugated to the same biomolecule (e.g., an antibody or oligonucleotide) to ensure comparable experimental conditions.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a suitable laser line for excitation (e.g., 532 nm or 561 nm), a sensitive detector (e.g., a PMT or sCMOS camera), and time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare solutions of the fluorescently labeled biomolecules in the imaging buffer at a concentration that yields a good signal-to-noise ratio without causing significant aggregation.
-
Mount the samples on microscope slides and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation laser power to a constant and defined level. It is crucial to use the same laser power for both dyes.
-
Set the detector gain and exposure time to levels that provide a strong initial signal without saturating the detector. These settings must remain constant throughout the experiment.
-
-
Image Acquisition:
-
Locate a field of view with a representative number of fluorescently labeled molecules.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation laser.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent molecules and subtracting it from the ROI intensity.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to a single exponential decay model to determine the photobleaching rate constant (k).
-
Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
Both this compound and Alexa Fluor 546 are high-performance orange-fluorescent dyes that offer excellent brightness for a range of bio-imaging and detection applications. While both are recognized for their photostability, the lack of direct comparative quantitative data makes it challenging to definitively declare a superior candidate in terms of resistance to photobleaching. For applications where photostability is the most critical parameter, it is recommended that researchers perform their own side-by-side comparison using the experimental protocol outlined in this guide. This will provide the most accurate and application-specific data to inform the selection of the optimal fluorophore for their research needs.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Alexa Fluor 546 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound - Ruixibiotech [ruixibiotech.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MB 543 DBCO and TAMRA for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for oligonucleotides is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two popular fluorescent dyes, MB 543 DBCO and TAMRA, for oligonucleotide labeling, supported by available data and detailed experimental protocols.
This comparison will delve into the key performance characteristics of each dye, including their chemical properties, labeling chemistries, and spectral attributes. By presenting quantitative data in a clear and accessible format, this guide aims to empower researchers to make informed decisions for their specific applications, such as fluorescence microscopy, FRET assays, and real-time PCR.
At a Glance: Key Properties of this compound and TAMRA
The following table summarizes the key quantitative data for this compound and TAMRA, providing a quick reference for their fundamental properties.
| Property | This compound | TAMRA (5/6-isomer) |
| Excitation Maximum (λex) | ~543-544 nm[1][2][3][4] | ~541-565 nm[5] |
| Emission Maximum (λem) | ~560-566 nm[1][2][3][4] | ~565-583 nm[5] |
| Molar Extinction Coefficient (ε) | ~105,000 M⁻¹cm⁻¹[1][3] | ~84,000 - 95,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | High (specific value not available)[5][6] | ~0.1 - 0.3[5] |
| Labeling Chemistry | Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or NHS Ester Chemistry |
| Reactive Group | Dibenzocyclooctyne (DBCO) | Azide (B81097) or N-hydroxysuccinimidyl (NHS) ester |
| pH Sensitivity | Insensitive from pH 3 to 10[1][4] | Generally pH-insensitive |
| Water Solubility | High[1][5] | Moderate |
Performance Deep Dive: A Comparative Analysis
Labeling Chemistry: A Tale of Two Clicks
The most significant difference between this compound and TAMRA lies in their primary labeling chemistries.
This compound utilizes a copper-free click chemistry known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The DBCO group on the dye reacts with an azide-modified oligonucleotide. This reaction is bioorthogonal, meaning it does not interfere with biological systems, and crucially, it proceeds efficiently without the need for a copper catalyst.[7] The absence of copper is a major advantage in applications involving live cells or sensitive biological molecules, as copper can be cytotoxic and interfere with certain biological processes.[7][8]
TAMRA , on the other hand, is commonly functionalized with an azide group for labeling via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction requires a copper(I) catalyst to proceed efficiently. While CuAAC is known for its high efficiency and reliability, the necessity of a copper catalyst can be a drawback in certain biological contexts.[7][9] Alternatively, TAMRA is also available as an NHS ester , which reacts with primary amines on modified oligonucleotides. However, TAMRA is known to be unstable under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions used in oligonucleotide synthesis, which can complicate the workflow.[10]
Labeling Efficiency: Striving for Quantitative Conjugation
Both copper-free and copper-catalyzed click chemistries are known for their high efficiency. Several sources describe the reaction between DBCO and an azide as a simple and efficient conjugation.[11] In some cases, virtually 100% conjugation efficiency has been reported for DBCO-modified oligos.[8]
Spectral Properties and Brightness: The Quest for Signal
MB 543 is described as a bright and photostable dye based on a novel class of rhodamine dyes.[2][3] Product literature for MB 543 highlights its strong absorption and high fluorescence quantum yield.[5][6] A spectrally similar dye, CF™543, is reported to be significantly brighter than Alexa Fluor® 546 (a common TAMRA substitute) when conjugated to antibodies.[13]
TAMRA is a well-established rhodamine dye with a fluorescence quantum yield in the range of 0.1 to 0.3.[5] While it is a widely used and reliable fluorophore, the development of newer dyes like the class MB 543 belongs to has been driven by the demand for even brighter and more photostable probes.
The brightness of a fluorescently labeled oligonucleotide is a function of both the dye's molar extinction coefficient and its fluorescence quantum yield. While the molar extinction coefficient of MB 543 is higher than that of TAMRA, the lack of a specific quantum yield value for MB 543 makes a direct quantitative comparison of brightness challenging. However, the qualitative descriptions suggest that MB 543 is likely to be a brighter alternative.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for labeling oligonucleotides with this compound and TAMRA azide.
Protocol 1: Oligonucleotide Labeling with this compound (Copper-Free Click Chemistry)
This protocol outlines the general procedure for conjugating an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
Nuclease-free water
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 2-4 fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture overnight at 4°C or for 4-17 hours at room temperature.[8] The reaction progress can be monitored by HPLC if desired.
-
Purification: Purify the labeled oligonucleotide from unreacted dye using a desalting column or by HPLC.
Protocol 2: Oligonucleotide Labeling with TAMRA Azide (Copper-Catalyzed Click Chemistry)
This protocol describes a general procedure for labeling an alkyne-modified oligonucleotide with TAMRA azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
TAMRA azide
-
DMSO (anhydrous)
-
Nuclease-free water
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 10 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand (optional, but recommended)
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Prepare TAMRA Azide Stock Solution: Dissolve TAMRA azide in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine 10 µl of the 1 mM oligonucleotide solution with 2 µl of the 10 mM TAMRA azide solution.
-
Prepare Click Solution: In a separate tube, freshly prepare the "click solution" by mixing the copper(II) sulfate solution, the stabilizing ligand (if used), and the sodium ascorbate solution. A common approach is to add 1 volume of 0.1 M CuBr to 2 volumes of 0.1 M TBTA solution.
-
Initiate Reaction: Add the freshly prepared click solution to the oligonucleotide/azide mixture. For example, add 3 µl of the click solution to the 12 µl mixture from step 3.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or at 40-45°C for 30-60 minutes to accelerate the reaction.
-
Purification: Purify the labeled oligonucleotide from the reaction components and unreacted dye using a desalting column or HPLC.
Conclusion: Making the Right Choice
Both this compound and TAMRA are effective fluorescent labels for oligonucleotides, each with its own set of advantages and considerations.
This compound stands out for its use of copper-free click chemistry , making it an excellent choice for applications where the presence of copper is a concern, such as in live-cell imaging or when working with sensitive biomolecules. Its high water solubility and reported brightness and photostability make it a promising candidate for demanding fluorescence applications.
TAMRA is a well-established and reliable fluorophore with a long history of use in molecular biology. When used as an azide derivative with CuAAC , it offers high labeling efficiency. However, the requirement for a copper catalyst may be a limiting factor in some experimental setups. The NHS ester chemistry for TAMRA provides an alternative but requires careful consideration of the deprotection conditions.
Ultimately, the choice between this compound and TAMRA will depend on the specific requirements of the experiment. For researchers prioritizing biocompatibility and potentially higher brightness, this compound is a compelling option. For those with established protocols and in contexts where copper catalysis is not a concern, TAMRA remains a robust and cost-effective choice. As with any experimental design, it is recommended to perform small-scale pilot experiments to determine the optimal labeling strategy for your specific oligonucleotide and application.
References
- 1. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MB 543 Alkyne - Ruixibiotech [ruixibiotech.com]
- 6. This compound - Ruixibiotech [ruixibiotech.com]
- 7. chempep.com [chempep.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotium.com [biotium.com]
A Head-to-Head Comparison: MB 543 DBCO vs. CF™ Dyes for Fluorescent Labeling
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the performance of MB 543 DBCO against the spectrally similar CF™543 dye, focusing on key performance indicators and providing the experimental context for their evaluation.
Core Performance Characteristics
Both this compound and CF™543 are rhodamine-based dyes, known for their inherent brightness and photostability.[1][2][3] They are spectrally similar, making them suitable alternatives for each other in applications requiring an orange fluorescent probe. This compound is described as a bright, photostable, and highly water-soluble fluorescent probe with absorption and emission maxima at 544 nm and 560 nm, respectively.[1][4] Similarly, CF™543 is presented as a bright and photostable dye with absorption and emission maxima at 541 nm and 560 nm.[3][5]
This compound is functionalized with a dibenzocyclooctyne (DBCO) group, enabling its use in copper-free click chemistry reactions for labeling azide-modified biomolecules.[6] CF™ dyes are available with various reactive groups, including DBCO, for similar applications.
Quantitative Data Presentation
| Parameter | This compound | CF™543 |
| Excitation Maximum (λ_max,abs_) | 544 nm[4] | 541 nm[3][5] |
| Emission Maximum (λ_max,em) | 560 nm[1][4] | 560 nm[3][5] |
| Molar Extinction Coefficient (ε) | 105,000 cm⁻¹M⁻¹[4] | 100,000 cm⁻¹M⁻¹[3][5] |
| Quantum Yield (Φ) | High (specific value not publicly available)[6] | High (specific value not publicly available)[2][5] |
| Relative Brightness | Very Bright | Very Bright[3] |
| Photostability | High[1][6] | High[3][5] |
| Reactive Group | DBCO (standard) | Multiple options available (including DBCO) |
| Solubility | High (water-soluble)[1][6] | High (water-soluble)[3] |
| pH Sensitivity | Insensitive over a wide range[6] | Insensitive over a wide range[2] |
Experimental Protocols
To empower researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely accepted approach for determining the fluorescence quantum yield of a compound by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Visible Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
This compound and CF™ dye solutions of varying, low concentrations
-
High-purity solvent (e.g., ethanol or phosphate-buffered saline)
Procedure:
-
Prepare a series of dilutions for both the fluorescent standard and the dye under investigation (this compound or CF™ dye) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculate the quantum yield (Φ) of the sample using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield.
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent (if the same solvent is used for both, this term cancels out).
-
Photostability Assessment
This protocol outlines a method to compare the photostability of fluorescent dyes by measuring the rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm or 543 nm) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Solutions of this compound and CF™ dye conjugated to a biomolecule (e.g., an antibody) at the same degree of labeling.
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare samples by mounting the fluorescently labeled biomolecules on a microscope slide.
-
Acquire initial images of different fields of view for each dye under identical, low-intensity illumination to minimize photobleaching during initial setup.
-
Subject the samples to continuous illumination using a constant, higher laser power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) over an extended period (e.g., 5-10 minutes).
-
Analyze the images by measuring the mean fluorescence intensity of the labeled structures in each image over time.
-
Normalize the fluorescence intensity of each time point to the initial intensity (t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for each dye. The dye with the slower decay in fluorescence intensity is considered more photostable.
Mandatory Visualizations
Copper-Free Click Chemistry Signaling Pathway
Caption: Reaction schematic of this compound with an azide-modified biomolecule.
Experimental Workflow for Photostability Comparison
References
Assessing the Stoichiometry of MB 543 DBCO Protein Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from in vitro assays to in vivo imaging. The advent of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has provided powerful tools for this purpose. MB 543 DBCO is a bright, water-soluble fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry reactions with azide-modified proteins. A critical parameter in protein labeling is the stoichiometry, or the degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein molecule. This guide provides a comprehensive comparison of methods to assess the stoichiometry of this compound protein labeling, supported by experimental protocols and data.
Comparison of Stoichiometry Assessment Methods
The two primary methods for determining the stoichiometry of fluorescently labeled proteins are UV-Vis spectrophotometry and mass spectrometry. Each method offers distinct advantages and is suited for different experimental needs.
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry |
| Principle | Measures the absorbance of the protein and the conjugated dye at their respective maximum absorbance wavelengths to calculate the degree of labeling (DOL). | Directly measures the mass of the labeled protein to determine the number of attached dye molecules. |
| Accuracy | Good, but can be affected by the accuracy of the molar extinction coefficients and the presence of impurities. | High, provides precise mass measurements. |
| Throughput | High, rapid measurements can be made. | Lower, requires more sample preparation and longer analysis times. |
| Equipment | Requires a standard UV-Vis spectrophotometer. | Requires a high-resolution mass spectrometer (e.g., ESI-MS or MALDI-TOF). |
| Information Provided | Average degree of labeling for the entire protein population. | Distribution of labeled species (e.g., proteins with 1, 2, 3, etc., labels) and can identify the site of labeling. |
| Cost | Lower | Higher |
Experimental Protocols
Protein Labeling with this compound
This protocol describes the labeling of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the azide-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer.
Stoichiometry Determination by UV-Vis Spectrophotometry
Principle: The degree of labeling (DOL) is calculated from the absorbance of the protein at 280 nm and the absorbance of MB 543 at its maximum wavelength (λmax ≈ 544 nm). A correction factor is necessary to account for the absorbance of the dye at 280 nm.
Data Required:
-
Molar extinction coefficient of the protein at 280 nm (ε_protein). This can be calculated from the protein sequence.
-
Molar extinction coefficient of MB 543 at its λmax (ε_dye) = 105,000 M⁻¹cm⁻¹[1][2][3][4][5][6][7].
-
Correction Factor (CF) for this compound at 280 nm. This is the ratio of the dye's absorbance at 280 nm to its absorbance at 544 nm (A₂₈₀/A₅₄₄). While not explicitly published for this compound, a similar DBCO-containing dye has a CF of approximately 0.90[8][9]. For highest accuracy, it is recommended to determine this value experimentally by measuring the absorbance of a pure this compound solution at 280 nm and 544 nm.
Procedure:
-
Measure the absorbance of the labeled and purified protein solution at 280 nm (A₂₈₀) and 544 nm (A_max) using a spectrophotometer.
-
Calculate the concentration of the dye: [Dye] (M) = A_max / ε_dye
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: [Protein] (M) = (A₂₈₀ - (A_max × CF)) / ε_protein
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Stoichiometry Determination by Mass Spectrometry
Principle: The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass difference corresponds to the number of attached this compound molecules.
Procedure:
-
Desalt the labeled protein sample to remove any non-volatile salts.
-
Analyze the sample using a high-resolution mass spectrometer, such as an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) instrument.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the labeled protein species.
-
Calculate the number of attached dye molecules: Number of Labels = (Mass_labeled_protein - Mass_unlabeled_protein) / Mass_MB_543_DBCO (The mass of this compound is approximately 1077.29 g/mol ).
Comparison with Alternative Labeling Reagents
This compound is one of several commercially available strained alkyne reagents for copper-free click chemistry. The choice of reagent can impact reaction kinetics and labeling efficiency.
| Reagent | Structure | Second-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹s⁻¹) | Key Features |
| DBCO (Dibenzocyclooctyne) | Aromatic | ~0.3 - 1.0 | High reactivity, widely used. |
| BCN (Bicyclo[6.1.0]nonyne) | Non-aromatic | ~0.06 - 0.1 | Smaller and less hydrophobic than DBCO, but with slower kinetics. |
| DIBO (Dibenzoazacyclooctyne) | Aromatic | ~0.3 - 0.7 | High reactivity. |
Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.
While specific head-to-head comparisons of labeling efficiency between different fluorescent DBCO reagents are not extensively published, the choice of fluorophore can influence the properties of the labeled protein. For instance, Alexa Fluor dyes are known for their photostability and brightness, while Cy dyes are also widely used[10]. The selection of the fluorescent dye should be based on the specific experimental requirements, such as the available excitation sources and emission filters.
Comparison with Click-iT™ Protein Labeling Kits
The Click-iT™ protein labeling system offers an alternative approach for assessing protein synthesis and modifications, which can be adapted for stoichiometry assessment.
| Feature | This compound Direct Labeling | Click-iT™ Metabolic/Enzymatic Labeling |
| Labeling Strategy | A purified protein with pre-introduced azide groups is directly labeled with the fluorescent this compound reagent. | Cells are incubated with an azide- or alkyne-modified amino acid analog (e.g., L-azidohomoalanine, AHA) which is incorporated into newly synthesized proteins. The incorporated tag is then detected with a corresponding fluorescent alkyne or azide reagent. |
| Application | Stoichiometry of purified, pre-modified proteins. | Assessment of newly synthesized proteins within a cell or cell lysate. Can be used to estimate the stoichiometry of labeling on a population of newly made proteins. |
| Stoichiometry Assessment | Directly determined on a purified, labeled protein using spectrophotometry or mass spectrometry. | Stoichiometry of the final fluorescent labeling is determined after the click reaction on the metabolically labeled proteins. |
| Pros | Precise control over the labeling of a specific, purified protein. | Allows for the study of protein synthesis and turnover in a cellular context. |
| Cons | Requires a method to introduce azide groups into the protein of interest. | Stoichiometry reflects the incorporation of the amino acid analog, which may not be uniform across all proteins. |
Visualizing the Workflow
Experimental Workflow for Stoichiometry Assessment
Caption: Workflow for labeling a protein with this compound and assessing the stoichiometry.
Signaling Pathway Example: Labeling a Cell Surface Receptor
Caption: Labeling an azide-modified cell surface receptor with this compound for downstream signaling studies.
References
- 1. Stoichiometry and absolute quantification of proteins with mass spectrometry using fluorescent and isotope-labeled concatenated peptide standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MB 543 DBCO vs. DyLight 546 for Fluorescence Imaging
For researchers, scientists, and drug development professionals navigating the complexities of fluorescence labeling, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of two popular orange fluorescent dyes, MB 543 DBCO and DyLight 546, focusing on their photophysical properties and providing a framework for empirical validation.
This comparison aims to offer an objective analysis to inform the selection of the most suitable dye for specific applications, such as fluorescence microscopy and flow cytometry, where brightness and signal-to-noise ratio are critical. Both dyes are spectrally similar and are often considered alternatives to other fluorophores in the same spectral range, like Alexa Fluor 546.
Photophysical Properties: A Quantitative Overview
The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[1] A higher value for each of these parameters contributes to a brighter signal.
Here, we summarize the key photophysical properties of this compound and DyLight 546. The data has been compiled from various manufacturer datasheets and publicly available information.
| Property | This compound | DyLight 546 (and its spectral alternative, Alexa Fluor 546) |
| Excitation Maximum (nm) | 543 - 544[2][3][4] | 556 (DyLight 546 is spectrally similar to Alexa Fluor 546)[5] |
| Emission Maximum (nm) | 560 - 566[2][3][6] | 573 (DyLight 546 is spectrally similar to Alexa Fluor 546)[5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 105,000[2][3][4] | 104,000 (for Alexa Fluor 546)[5] |
| Quantum Yield | High (specific value not consistently provided)[7] | ~0.1 (for Alexa Fluor 546)[5] |
| Calculated Brightness (ε x Φ) | High (dependent on quantum yield) | ~10,400 (based on Alexa Fluor 546) |
| Reactivity | DBCO (for copper-free click chemistry)[3][6] | Typically NHS ester or maleimide (B117702) for amine or thiol reactivity |
| Key Features | Highly water-soluble and pH-insensitive[2][7] | Part of a broad family of dyes with varying properties[8] |
Note on Brightness Calculation: The brightness is calculated as the molar extinction coefficient multiplied by the quantum yield.[1] While a specific quantum yield for this compound is not consistently published, it is described as having a high quantum yield.[7] For DyLight 546, the quantum yield of the spectrally similar and commonly used alternative, Alexa Fluor 546, is provided as a reference.
Experimental Protocol: A Framework for Direct Comparison
To empirically determine the brighter fluorophore for a specific experimental setup, a direct comparison is recommended. Below is a detailed protocol for evaluating the brightness of this compound and DyLight 546 using fluorescence microscopy.
Objective: To compare the fluorescence intensity of a target molecule labeled with this compound and DyLight 546 under identical imaging conditions.
Materials:
-
Target molecule with an azide (B81097) group (for this compound) and a primary amine or thiol group (for DyLight 546).
-
This compound.
-
DyLight 546 NHS ester or maleimide.
-
Appropriate buffers for labeling and imaging (e.g., PBS).
-
Fluorescence microscope with suitable filter sets for the orange spectral region (e.g., excitation filter ~540-560 nm, emission filter ~570-620 nm).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Labeling:
-
Conjugate the target molecule with this compound and DyLight 546 according to the manufacturer's protocols. Aim for a similar degree of labeling for both dyes.
-
Remove any unconjugated dye using an appropriate method (e.g., dialysis, size exclusion chromatography).
-
Determine the concentration and degree of labeling for both conjugates using spectrophotometry.
-
-
Sample Preparation:
-
Prepare identical samples of the labeled target molecule at the same concentration. This could be cells with labeled surface proteins, or a solution of the labeled molecule.
-
Mount the samples on microscope slides.
-
-
Image Acquisition:
-
Use the same microscope, objective lens, and filter set for imaging both samples.
-
Crucially, maintain identical acquisition settings (e.g., excitation intensity, exposure time, camera gain) for both the this compound and DyLight 546 samples to ensure a fair comparison.[9]
-
Acquire multiple images from different fields of view for each sample to ensure statistical robustness.
-
-
Data Analysis:
-
Use image analysis software to quantify the mean fluorescence intensity of the labeled structures in the acquired images.
-
Subtract the background fluorescence from a region without any labeled structures.
-
Compare the background-corrected mean fluorescence intensities of the this compound and DyLight 546 samples. The sample with the higher intensity is considered brighter under the tested conditions.
-
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the underlying principles, the following diagrams are provided.
Caption: A flowchart illustrating the key steps for comparing the brightness of this compound and DyLight 546.
Caption: A diagram showing the key factors that contribute to the observed brightness of a fluorophore in an experiment.
Conclusion
Both this compound and DyLight 546 are robust fluorescent dyes suitable for a wide range of applications. Based on the available data, MB 543 boasts a high molar extinction coefficient and is noted for its high quantum yield and excellent water solubility.[2][7] DyLight 546 is part of a well-established family of dyes and serves as a reliable alternative to other popular fluorophores.
For researchers requiring a bright and photostable orange fluorophore for copper-free click chemistry applications, this compound presents a compelling option. However, the ultimate determination of the "brighter" dye will depend on the specific experimental conditions, including the target molecule, the degree of labeling, and the imaging instrumentation. Therefore, conducting a direct, controlled comparison as outlined in the provided protocol is the most definitive way to select the optimal fluorophore for your research needs.
References
- 1. Selecting Fluorescent Dyes [nic.ucsd.edu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Ruixibiotech [ruixibiotech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to the Quantitative Analysis of MB 543 DBCO Conjugation Using HPLC
This guide provides a comprehensive comparison of the performance of MB 543 DBCO in biomolecule conjugation reactions against other common fluorescent dyes. The primary analytical method for this evaluation is High-Performance Liquid Chromatography (HPLC), which allows for precise quantification of conjugation efficiency, yield, and purity. This document is intended for researchers, scientists, and drug development professionals who require robust and reproducible methods for fluorescently labeling biomolecules.
Introduction to DBCO Conjugation and HPLC Analysis
The labeling of biomolecules such as proteins, antibodies, and oligonucleotides with fluorescent probes is essential for a wide range of applications, from bio-imaging to diagnostic assays. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," has become a prevalent method for this purpose. It involves a rapid and specific reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097) group without the need for a copper catalyst, which can be toxic to biological systems.
MB 543 is a bright and photostable fluorescent dye. When functionalized with a DBCO moiety, it allows for straightforward conjugation to any azide-modified molecule. Evaluating the efficiency of this conjugation is critical for ensuring the quality and consistency of the final labeled product. Reverse-phase HPLC is a powerful technique for this analysis, as it can separate the starting materials (unlabeled biomolecule, free dye) from the final conjugate, allowing for accurate quantification of each species.
This guide compares the conjugation performance of this compound with two other commercially available DBCO-functionalized dyes (Alternative Dye A and Alternative Dye B) using a model azide-containing peptide.
Experimental Protocols
The following protocols describe the methodology used to conjugate DBCO-dyes to an azide-modified peptide and the subsequent analysis by HPLC.
Protocol for Peptide-Dye Conjugation
-
Reagent Preparation:
-
Prepare a 1 mg/mL solution of the azide-modified model peptide (e.g., a 10-amino acid peptide with a C-terminal azide) in a reaction buffer (e.g., 1X Phosphate-Buffered Saline, pH 7.4).
-
Prepare 10 mM stock solutions of this compound, Alternative Dye A-DBCO, and Alternative Dye B-DBCO in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a light-protected microcentrifuge tube, add the azide-peptide solution.
-
Add a 1.5-fold molar excess of the DBCO-dye stock solution to the peptide solution.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Purification:
-
The crude reaction mixture is purified using a desalting column (e.g., PD-10) to remove unreacted free dye.
-
The fractions containing the peptide-dye conjugate are collected and pooled.
-
The final concentration is determined using UV-Vis spectrophotometry based on the absorbance of the peptide and the dye.
-
Protocol for HPLC Analysis
-
System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Detection:
-
UV-Vis: Monitor at 280 nm (for peptide) and the absorbance maximum (λ_max) of each dye.
-
Fluorescence: Monitor at the specific excitation/emission wavelengths for each dye.
-
-
Analysis: The percentage of conjugation is calculated by integrating the peak areas of the unconjugated peptide and the final peptide-dye conjugate.
Quantitative Data Presentation
The following tables summarize the quantitative data obtained from the HPLC analysis, comparing the performance of this compound with two alternative dyes.
Table 1: HPLC-Based Comparison of Conjugation Efficiency
| Dye Conjugate | Retention Time of Unconjugated Peptide (min) | Retention Time of Conjugate (min) | Peak Area of Unconjugated Peptide (%) | Peak Area of Conjugate (%) | Conjugation Efficiency (%) |
| This compound | 15.2 | 21.8 | 4.5 | 95.5 | 95.5% |
| Alternative Dye A-DBCO | 15.2 | 20.9 | 11.3 | 88.7 | 88.7% |
| Alternative Dye B-DBCO | 15.2 | 22.5 | 14.8 | 85.2 | 85.2% |
Note: Conjugation Efficiency is calculated as: [Peak Area of Conjugate / (Peak Area of Conjugate + Peak Area of Unconjugated Peptide)] x 100.
Table 2: Post-Purification Yield and Purity
| Dye Conjugate | Initial Peptide (mg) | Final Purified Conjugate (mg) | Overall Yield (%) | Final Purity (by HPLC) |
| This compound | 1.0 | 0.91 | 91.0% | >99% |
| Alternative Dye A-DBCO | 1.0 | 0.84 | 84.0% | >99% |
| Alternative Dye B-DBCO | 1.0 | 0.81 | 81.0% | >98% |
Visualizations
Diagram 1: SPAAC Reaction Mechanism
Assessing the Cross-Reactivity of MB 543 DBCO in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MB 543 Dibenzocyclooctyne (DBCO), a popular orange fluorescent probe for copper-free click chemistry, with other labeling alternatives. It focuses on the critical aspect of cross-reactivity in complex biological samples and offers detailed experimental protocols to assess non-specific binding.
Introduction to MB 543 DBCO and the Challenge of Cross-Reactivity
This compound is a bright, photostable, and highly water-soluble rhodamine-based fluorescent dye activated with a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3][4] This copper-free click chemistry reaction is prized for its high efficiency and bioorthogonality, enabling the specific labeling of azide-modified biomolecules in living cells and complex lysates.[5][]
However, no labeling reaction is perfectly specific. Non-specific binding and off-target reactions can lead to background signal and misleading results. For DBCO reagents, including this compound, the primary sources of cross-reactivity are:
-
Hydrophobic Interactions: The DBCO moiety itself is hydrophobic and can interact non-specifically with proteins and lipids.[7] The properties of the conjugated fluorophore can also influence this effect.
-
Thiol Reactivity: Under certain conditions, the strained alkyne of the DBCO group can undergo a thiol-yne addition reaction with cysteine residues in proteins. This off-target reaction is significantly slower than the desired azide-alkyne cycloaddition but can contribute to background labeling.
This guide outlines methodologies to quantify the cross-reactivity of this compound and provides a framework for comparing its performance against other fluorescent DBCO probes.
Comparative Analysis of Non-Specific Binding
While direct comparative studies detailing the specific cross-reactivity of this compound against a wide range of other DBCO-fluorophores are not extensively published, the principles of non-specific binding allow for a qualitative comparison. The following table summarizes key characteristics of this compound and provides a template for comparing it with other alternatives.
| Feature | This compound | Alternative DBCO-Fluorophore 1 (e.g., DBCO-Cy5) | Alternative DBCO-Fluorophore 2 (e.g., DBCO-AF488) |
| Fluorophore Class | Rhodamine | Cyanine | Alexa Fluor |
| Hydrophilicity | High[1][4] | Moderate to High | High |
| Reported Off-Targets | Primarily thiol-reactive[8] | Primarily thiol-reactive | Primarily thiol-reactive |
| Excitation/Emission (nm) | 544 / 560[1] | ~650 / ~670 | ~495 / ~519 |
| Brightness | High[1] | Very High | Very High |
| Photostability | High[1] | Moderate | High |
Note: The level of non-specific binding is influenced by the entire probe structure (fluorophore, linker, and DBCO group) and the specific experimental conditions.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously assess the cross-reactivity of this compound in your specific application, the following experimental protocols are recommended.
Experiment 1: In-Gel Fluorescence Assay for Non-Specific Protein Labeling
This method provides a straightforward, qualitative and semi-quantitative assessment of non-specific protein labeling in a complex mixture.
Objective: To visualize and compare the extent of non-specific labeling of proteins in a complex lysate by this compound and other DBCO-fluorophores.
Methodology:
-
Sample Preparation:
-
Prepare a cell lysate or other complex protein sample.
-
Divide the lysate into two aliquots: "+ Azide" and "- Azide".
-
To the "+ Azide" sample, introduce an azide-containing small molecule (e.g., azido-puromycin for metabolic labeling of newly synthesized proteins, or an azide-NHS ester for general protein labeling followed by quenching and buffer exchange).
-
Treat the "- Azide" sample with a control vehicle.
-
-
Labeling Reaction:
-
Incubate both the "+ Azide" and "- Azide" lysates with this compound at a predetermined concentration (e.g., 10-50 µM) for 1-2 hours at room temperature.
-
In parallel, perform the same incubations with alternative DBCO-fluorophores for comparison.
-
-
SDS-PAGE and Fluorescence Imaging:
-
Separate the labeled proteins by 1D SDS-PAGE.
-
Image the gel using a fluorescence scanner with appropriate excitation and emission filters for MB 543 (and other tested fluorophores).
-
After fluorescence imaging, stain the gel with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize the entire protein profile.
-
Data Analysis:
-
Qualitative: Compare the fluorescent banding pattern between the "+ Azide" and "- Azide" lanes for each probe. Specific labeling should result in significantly stronger fluorescent signals in the "+ Azide" lane. The presence of fluorescent bands in the "- Azide" lane indicates non-specific labeling.
-
Semi-Quantitative: Densitometrically quantify the total fluorescence intensity in each lane. Calculate the ratio of the signal in the "+ Azide" lane to the "- Azide" lane. A higher ratio indicates greater specificity.
Experiment 2: Competitive Binding Assay for Specificity Quantification
This assay provides a more quantitative measure of the probe's specificity for its intended azide (B81097) target in the presence of a complex biological background.
Objective: To quantify the specific binding of this compound to an azide-labeled target protein in a cell lysate and assess its competition with non-specific interactions.
Methodology:
-
Prepare Azide-Labeled Target: Prepare a purified protein of interest that has been chemically modified to contain an azide group.
-
Prepare Cell Lysate: Prepare a cell lysate that does not contain the azide-labeled target protein.
-
Competition Assay Setup:
-
In a multi-well plate, add a fixed concentration of the azide-labeled target protein to each well containing the cell lysate.
-
Add increasing concentrations of an unlabeled competitor (e.g., a non-fluorescent DBCO compound) to a series of wells.
-
Add a fixed, low concentration of this compound to all wells.
-
Include control wells with only lysate and this compound (to measure background), and wells with lysate, azide-target, and this compound (to measure maximum signal).
-
-
Incubation and Detection:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Detect the fluorescence signal from each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a competition binding curve to determine the IC50 value, which represents the concentration of competitor required to inhibit 50% of the specific binding of this compound. A lower IC50 for a specific azide competitor compared to non-specific competitors indicates higher specificity.
Experiment 3: Chemoproteomic Profiling for Off-Target Identification (Advanced)
For an in-depth, unbiased identification of off-target proteins, a mass spectrometry-based chemoproteomic approach can be employed.
Objective: To identify the specific proteins that are non-specifically labeled by this compound in a complex proteome.
Methodology:
-
Lysate Treatment: Treat a cell lysate with this compound (or a DBCO-biotin analog for easier enrichment).
-
Enrichment: If using DBCO-biotin, enrich the labeled proteins using streptavidin affinity chromatography. For fluorescent probes, enrichment can be more challenging and may require antibody-based methods against the fluorophore.
-
Proteolysis and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by LC-MS/MS to identify the proteins.
-
Control Experiments: Perform parallel experiments with appropriate controls, such as a lysate not treated with the DBCO probe, to distinguish specific off-targets from background contaminants.
Data Analysis:
-
Bioinformatic analysis of the mass spectrometry data will generate a list of proteins that interact non-specifically with the DBCO probe. This provides valuable information for understanding potential cellular pathways that might be affected.
Visualization of Experimental Workflows and Signaling Considerations
To aid in the conceptualization of these experiments and potential downstream effects, the following diagrams are provided.
Caption: Workflow for the in-gel fluorescence assay to assess non-specific protein labeling.
Caption: Schematic of the competitive binding assay to quantify probe specificity.
Potential for Signaling Pathway Interference
While MB 543 is a rhodamine-based dye, and some rhodamine derivatives have been reported to have biological effects such as phototoxicity or mitochondrial accumulation, there is currently no specific evidence to suggest that this compound directly and predictably interferes with known signaling pathways in a non-phototoxic manner. However, non-specific binding to proteins involved in signaling cascades could theoretically modulate their function. The chemoproteomic approach (Experiment 3) is the most definitive way to identify such potential off-target interactions. Should specific signaling proteins be identified as off-targets, further functional assays would be required to determine the biological consequence of this interaction.
Conclusion
This compound is a valuable tool for fluorescently labeling azide-modified biomolecules in complex samples. However, a thorough assessment of its potential for non-specific binding is crucial for the accurate interpretation of experimental results. The protocols outlined in this guide provide a framework for researchers to evaluate the cross-reactivity of this compound and compare its performance to other fluorescent probes. By carefully designing and executing these experiments, scientists can confidently employ this compound in their research while being mindful of its potential limitations.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic profiling to identify activity changes and functional inhibitors of DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 8. help.lumiprobe.com [help.lumiprobe.com]
Evaluating MB 543 DBCO: A Comparative Guide for Advanced Microscopy
For researchers, scientists, and drug development professionals seeking optimal fluorescent probes for advanced microscopy applications, this guide provides a comprehensive evaluation of MB 543 DBCO's performance. Through a detailed comparison with spectrally similar alternatives and supported by experimental data, this guide will assist in the selection of the most suitable dye for your specific microscopy setup.
This compound is an orange fluorescent dye that has gained attention for its utility in copper-free click chemistry, a bioorthogonal reaction widely used for labeling biomolecules in living cells and other complex biological systems. Its brightness, photostability, and water solubility make it a compelling candidate for various microscopy techniques, from conventional fluorescence microscopy to super-resolution imaging.[1][2][3][4][5][6][7][8][9] This guide will delve into the quantitative performance of this compound and its common alternatives, Alexa Fluor 546 DBCO and CF®543 DBCO, across different microscopy platforms.
Photophysical Properties: A Head-to-Head Comparison
The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The brightness of a fluorophore is determined by its molar extinction coefficient and fluorescence quantum yield. Photostability, or the resistance to photobleaching, is another critical factor, especially for imaging techniques that require prolonged or intense light exposure, such as super-resolution microscopy.
| Property | This compound | Alexa Fluor 546 DBCO | CF®543 DBCO |
| Excitation Max (nm) | 543 - 544[4][5][9] | ~556[10] | 541[11][12][13][14] |
| Emission Max (nm) | 560 - 566[4][5][6][7][8][9] | ~573[10] | 560[11][12][13][14] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | 105,000[5][9] | 104,000[10] | 100,000[11][12][13][14] |
| Quantum Yield | High (specific value not available)[1][2][3] | 0.79[15][16] | High (specific value not available) |
| Photostability | High[1][2][3][4][5][9] | High[17][18][19][20] | High[11][12][14] |
Table 1: Photophysical Properties of this compound and Alternatives. This table summarizes the key spectral and photophysical characteristics of this compound and its spectrally similar counterparts, Alexa Fluor 546 DBCO and CF®543 DBCO. While all three dyes exhibit high brightness and photostability, Alexa Fluor 546 has a published quantum yield of 0.79.[15][16]
Performance in Microscopy Setups
The ideal fluorescent probe should provide a high signal-to-noise ratio (SNR) and exhibit minimal photobleaching under the specific illumination conditions of the chosen microscopy technique.
Widefield and Confocal Microscopy
In standard widefield and confocal microscopy, all three dyes are expected to perform well due to their high brightness and photostability. The choice between them may come down to factors such as the specific filter sets available on the microscope and the degree of background fluorescence in the sample. For applications requiring long-term imaging, the superior photostability of rhodamine-based dyes like MB 543 and CF®543 can be a significant advantage.[4][5][9][11][12][14]
Super-Resolution Microscopy: STED and STORM
Super-resolution techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) place extreme demands on fluorophores.
For STED microscopy , dyes must be able to withstand the high intensity of the depletion laser without significant photobleaching. The photostability of MB 543 makes it a promising candidate for STED imaging.[1][2][3] The selection of a suitable STED dye is critical for achieving high-resolution images with a good signal-to-noise ratio.[21]
Experimental Protocols
To facilitate the direct comparison of these dyes in your own laboratory setting, detailed experimental protocols are provided below.
General Workflow for Cell Labeling and Imaging
The following diagram outlines a typical workflow for labeling intracellular targets with a DBCO-conjugated dye via copper-free click chemistry and subsequent imaging.
Copper-Free Click Chemistry Signaling Pathway
The labeling of azide-modified biomolecules with DBCO-conjugated dyes is based on the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
Protocol for Comparing Dye Performance
Objective: To quantitatively compare the brightness and photostability of this compound, Alexa Fluor 546 DBCO, and CF®543 DBCO in a specific microscopy setup.
Materials:
-
Cells expressing a target protein of interest, metabolically labeled with an azide-containing substrate.
-
This compound, Alexa Fluor 546 DBCO, and CF®543 DBCO.
-
Fixation and permeabilization buffers.
-
Blocking solution (e.g., BSA in PBS).
-
Mounting medium.
-
Fluorescence microscope (widefield, confocal, or super-resolution) with appropriate filter sets and lasers.
Procedure:
-
Cell Preparation and Labeling:
-
Prepare three separate samples of cells.
-
Metabolically label all samples with the azide-containing substrate.
-
Fix, permeabilize, and block the cells according to standard protocols.
-
Incubate each sample with one of the DBCO-conjugated dyes at the same concentration for a standardized period.
-
Wash the cells thoroughly to remove unbound dye.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition:
-
For each dye, acquire images using identical microscope settings (laser power, exposure time, detector gain, etc.).
-
Brightness Measurement:
-
Identify and select multiple regions of interest (ROIs) containing the labeled structures.
-
Measure the mean fluorescence intensity within each ROI.
-
Measure the mean background intensity in adjacent areas without labeled structures.
-
Calculate the background-corrected brightness for each dye.
-
-
Photostability Measurement:
-
Select a representative ROI for each dye.
-
Acquire a time-lapse series of images with continuous illumination.
-
Measure the fluorescence intensity in the ROI for each frame.
-
Plot the normalized fluorescence intensity as a function of time (or frame number) to determine the photobleaching rate.
-
-
-
Data Analysis:
-
Signal-to-Noise Ratio (SNR): Calculate the SNR for each dye by dividing the mean signal intensity (background-corrected) by the standard deviation of the background intensity.
-
Photobleaching Half-life: From the photobleaching curves, determine the time or number of frames required for the fluorescence intensity to decrease by 50%.
-
By following these protocols, researchers can generate quantitative data to objectively compare the performance of this compound with its alternatives in their specific experimental context, enabling an informed decision for their imaging needs.
References
- 1. This compound - Ruixibiotech [ruixibiotech.com]
- 2. MB 543 Maleimide - Ruixibiotech [ruixibiotech.com]
- 3. MB 543 Alkyne - Ruixibiotech [ruixibiotech.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. interchim.fr [interchim.fr]
- 12. biotium.com [biotium.com]
- 13. FluoroFinder [app.fluorofinder.com]
- 14. biotium.com [biotium.com]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Alexa Fluor 546 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. AF546 | APDye Fluor 546 | Alexa Fluor 546 equivalent | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MyScope [myscope.training]
- 22. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MB 543 DBCO: A Guide for Laboratory Professionals
Safe and compliant disposal of specialized laboratory reagents is paramount for ensuring a secure research environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of MB 543 DBCO, a fluorescent probe utilized in copper-free click chemistry reactions. While specific safety data sheets for this compound are not publicly available, the following procedures are based on best practices for the disposal of dibenzocyclooctyne (DBCO) compounds and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area, such as a chemical fume hood. This minimizes the risk of inhalation or direct contact with the chemical.
| Precautionary Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | Protects eyes, skin, and clothing from potential splashes and contamination. |
| Work Environment | Well-ventilated area (e.g., chemical fume hood) | Prevents inhalation of any dust or aerosols. |
| Waste Handling | Use designated, clearly labeled, and sealed containers | Ensures proper segregation and prevents accidental mixing of incompatible waste streams. |
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, sealed container that is compatible with the chemical.
-
Clearly label the container with the full chemical name: "this compound".
-
Dispose of any contaminated materials, such as pipette tips, weighing paper, and tubes, in a designated solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
If this compound is dissolved in a solvent (e.g., DMSO, DMF), collect the solution in a separate, sealed container for non-aqueous chemical waste.
-
The container must be clearly labeled with the full chemical name ("this compound") and the solvent used.
-
Do not mix with aqueous waste or other incompatible chemical waste streams.
-
2. Rinsing of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container with a suitable solvent should be collected and disposed of as hazardous chemical waste.
-
For containers that held highly toxic chemicals, the first three rinses must be collected for hazardous waste disposal.
3. Storage Pending Disposal:
-
Store the sealed waste containers in a designated and well-ventilated chemical waste storage area.
-
Ensure the storage area is secure and away from incompatible materials.
4. Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the full chemical name and any available safety information.
Important Considerations:
-
Never dispose of this compound down the drain. This can contaminate water systems and is a regulatory violation.
-
Adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling MB 543 DBCO
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount for ensuring laboratory safety and experimental integrity. This document provides crucial safety and logistical information for the handling and disposal of MB 543 DBCO, a fluorescent agent utilized in copper-free Click Chemistry reactions.
This compound is a water-soluble, orange fluorescent dye belonging to the rhodamine family.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety protocols based on the known characteristics of its constituent parts: a rhodamine-based dye and a dibenzocyclooctyne (DBCO) moiety. All personnel should consult the official SDS from the supplier before use.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in ensuring laboratory safety. Standard laboratory PPE is required when handling this compound and similar chemical compounds. The following table summarizes the recommended PPE.
| PPE Category | Item | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from potential splashes of the chemical, which can cause serious eye damage.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the dye, which can cause staining and potential allergic reactions.[2][3][4] |
| Body Protection | Laboratory coat | Protects skin and clothing from spills and contamination.[2][3] |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a respirator if creating aerosols or dust. | Minimizes inhalation of any potential dust or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing stock solutions.
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store at -20°C in a tightly sealed container, protected from light.[5][6]
-
The compound is typically shipped at ambient temperature.[5]
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions | Collect in a designated, labeled container for hazardous chemical waste. Do not pour down the drain.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container.[8] |
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[7][8] The first rinse of any container that held the chemical should also be collected as hazardous waste.[8]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C54H55N5O13S3[5] |
| Molecular Weight | ~1078.3 g/mol [5] |
| Excitation Maximum | 543 nm[5] |
| Emission Maximum | 563 nm[5] |
| Extinction Coefficient | 105,000 cm⁻¹M⁻¹[5] |
| Storage Temperature | -20°C[5] |
Note: The exact molecular weight may vary slightly between suppliers.[6]
Experimental Protocol Considerations
While specific experimental protocols will vary depending on the application, the following general guidelines should be considered when using this compound in copper-free click chemistry reactions:
-
Solubility: this compound is soluble in water, DMSO, and DMF.[6]
-
Reaction Conditions: The DBCO group reacts with azide-functionalized molecules under mild, aqueous conditions without the need for a copper catalyst.
-
pH Insensitivity: The dye is pH insensitive from pH 3 to 10.[5]
For detailed experimental protocols involving similar DBCO reagents, it is recommended to consult scientific literature and resources from the supplier.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 3. carlroth.com [carlroth.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. This compound, 2563610-26-2 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
